3,5-Dibromophenylboronic acid
Description
Properties
IUPAC Name |
(3,5-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLCGDZYFKINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370447 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117695-55-3 | |
| Record name | 3,5-Dibromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dibromophenylboronic Acid from 1,3-Dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromophenylboronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The synthesis is achieved via a lithium-halogen exchange reaction of 1,3-dibromobenzene, followed by borylation with trimethyl borate. This document outlines the detailed experimental protocol, key reaction parameters, purification techniques, and characterization data.
Reaction Scheme
The overall transformation involves the selective monolithiation of 1,3-dibromobenzene followed by electrophilic trapping of the resulting aryllithium species with an electrophilic boron source, and subsequent hydrolysis to yield the desired boronic acid.
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound from 1,3-dibromobenzene.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Dibromobenzene | 235.90 | 25.0 g | 105.9 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44.0 mL | 110.0 |
| Trimethyl borate | 103.91 | 10.4 g | 110.0 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 300 mL | - |
| Diethyl ether | - | As needed | - |
| Magnesium sulfate (anhydrous) | - | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Initial Solution: 1,3-dibromobenzene (25.0 g, 105.9 mmol) is dissolved in 500 mL of anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (44.0 mL of a 2.5 M solution in hexanes, 110.0 mmol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for an additional 30 minutes.[1]
-
Borylation: Trimethyl borate (10.4 g, 110.0 mmol) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 3 hours.[1]
-
Hydrolysis (Work-up): The reaction is quenched by the slow addition of 300 mL of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography to yield this compound. A yield of approximately 15.3 g (71.9%) can be expected. Alternatively, recrystallization from a suitable solvent system such as hot ethanol or a mixture of ethyl acetate and hexane can be employed for purification.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dibromobenzene | |
| Product | This compound | |
| Molecular Formula | C₆H₅BBr₂O₂ | [2] |
| Molecular Weight | 279.72 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | [2] |
| Typical Yield | 71.9% | [1] |
| Purity (Assay) | ≥95% | [2] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons. Based on the closely related 3-bromophenylboronic acid, the chemical shifts for the aromatic protons would appear in the range of δ 7.0-8.5 ppm. The two protons ortho to the boronic acid group and the proton para to it will have distinct chemical shifts and coupling patterns. A broad singlet corresponding to the acidic protons of the boronic acid group (-B(OH)₂) is also expected.
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atom attached to the boron atom will typically be broad due to the quadrupolar nature of the boron nucleus. The other aromatic carbon signals will appear in the typical aromatic region (δ 120-140 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Br stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of two bromine atoms.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a well-established lithiation-borylation mechanism. The experimental workflow is designed to control the temperature and maintain anhydrous conditions, which are critical for the success of the reaction.
Diagram 1: Reaction mechanism for the synthesis of this compound.
Diagram 2: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
-
1,3-Dibromobenzene is harmful if swallowed and causes skin and eye irritation.
-
Trimethyl borate is flammable and an irritant.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use only anhydrous THF from a freshly opened container or distilled from a suitable drying agent.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.
This guide provides a detailed and actionable protocol for the synthesis of this compound. By following these procedures and safety precautions, researchers can reliably produce this important chemical intermediate for a variety of applications in organic synthesis and drug discovery.
References
Spectroscopic Characterization of 3,5-Dibromophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromophenylboronic acid, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on spectral information from closely related analogs and spectral database entries.
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | s (broad) | 2H | B(OH)₂ |
| ~7.9 - 7.8 | t, J = ~1.5 Hz | 1H | Ar-H (C4-H) |
| ~7.8 - 7.7 | d, J = ~1.5 Hz | 2H | Ar-H (C2-H, C6-H) |
Solvent: DMSO-d₆. The chemical shifts of the B(OH)₂ protons can vary significantly depending on concentration and water content.
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 | C-B |
| ~138 | C-Br |
| ~135 | Ar-CH |
| ~130 | Ar-CH |
Solvent: DMSO-d₆. The C-B signal can sometimes be broad or difficult to observe.
Table 3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3080 | Weak | Ar C-H stretch |
| ~1600, ~1470 | Medium | C=C aromatic ring stretch |
| ~1350 | Strong | B-O stretch |
| ~1100 | Medium | C-B stretch |
| ~850, ~750 | Strong | C-H out-of-plane bend |
| ~700 | Strong | C-Br stretch |
Sample preparation: KBr pellet or ATR.
Table 4: MS (Mass Spectrometry) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 278, 280, 282 | Varies | [M]⁺ (Molecular ion peak with characteristic bromine isotope pattern) |
| 260, 262, 264 | Varies | [M-H₂O]⁺ |
| 181, 183 | Varies | [M-Br-H₂O]⁺ |
| 155 | Moderate | [C₆H₄Br]⁺ |
| 76 | High | [C₆H₄]⁺ |
Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotope pattern.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ can also be used, which may help in breaking up potential boroxine anhydrides.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ sample.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or more for a good signal-to-noise ratio.
-
-
Instrument Setup (¹³C NMR):
-
Switch the probe to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR crystal.
-
Lower the ATR anvil to apply pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[2]
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).
-
-
Instrument Setup:
-
Set the ionization energy to a standard value of 70 eV.[2]
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-350).
-
The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal decomposition.
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum.
-
The software will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of two bromine atoms.
-
Identify major fragment ions and propose their structures.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 3,5-Dibromophenylboronic Acid for Researchers and Drug Development Professionals
Introduction
3,5-Dibromophenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its utility as a building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 117695-55-3 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BBr₂O₂ | [1][2][3] |
| Molecular Weight | 279.72 g/mol | [1][2][3] |
| Appearance | White to off-white or light beige crystalline powder | N/A |
| Melting Point | >300 °C (literature) | [1] |
| Boiling Point | 382.8±52.0 °C (Predicted) | N/A |
| Solubility | Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons and water. Specific quantitative data for this compound is not readily available. | [6] |
| Stability | Stable under normal laboratory conditions. | N/A |
| Storage | Store in a cool, dry, and well-ventilated area. Keep refrigerated for long-term storage. Protect from moisture and strong oxidizing agents. | [3] |
Chemical Reactivity and Applications
This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of a wide array of biaryl and other complex organic molecules. These structures are often scaffolds for novel pharmaceutical agents and functional materials.
The presence of two bromine atoms on the phenyl ring offers opportunities for sequential or double cross-coupling reactions, allowing for the construction of more intricate molecular frameworks.
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound is detailed below. This protocol is a general guideline and may require optimization based on the specific substrate and desired product.
Synthesis of 3,5-Dibromo-Substituted Biaryl via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF)/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the chosen solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-dibromo-substituted biaryl.
Mandatory Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
References
An In-Depth Technical Guide to 3,5-Dibromophenylboronic Acid (CAS Number: 117695-55-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromophenylboronic acid, identified by the CAS number 117695-55-3, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, safe handling procedures, and its applications in the synthesis of biologically active compounds, offering insights for its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BBr₂O₂ | [1][2] |
| Molecular Weight | 279.72 g/mol | [1][2] |
| Appearance | Brown crystalline powder | [3] |
| Melting Point | >300 °C (literature) | [1] |
| Boiling Point | 382.8 °C at 760 mmHg (Predicted) | |
| Flash Point | 185.3 °C (Predicted) | |
| Purity | ≥95% to ≥98% (commercially available) | [1] |
| Solubility | Soluble in organic solvents, poorly soluble in water. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data available for similar phenylboronic acids. |
| ¹³C NMR | Spectral data available for similar phenylboronic acids. |
| Infrared (IR) | Characteristic peaks for B-O and C-B bonds are expected. |
| Mass Spectrometry | Provides molecular weight confirmation. |
Handling and Safety
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
-
GHS Pictogram: Signal word: WARNING.
-
Hazard Statements: Irritating to eyes, respiratory system, and skin.[1]
-
Precautionary Statements: Avoid contact with skin and eyes.[1] Avoid inhalation of dust.[1]
First Aid Measures
-
After skin contact: Wash immediately with plenty of water and non-abrasive soap.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
After inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage and Handling
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperatures range from room temperature to -20°C depending on the supplier.[4]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Incompatibilities
Experimental Protocols
This compound is a key reagent in various organic synthesis reactions, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used in the synthesis of biaryls, a common motif in biologically active compounds.
Reaction Scheme:
Detailed Experimental Steps (Illustrative Example):
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-iodotoluene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Workflow Diagram:
Applications in Drug Development and Biological Research
Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological macromolecules such as sugars and the active sites of some enzymes. This property has led to the development of several boronic acid-containing drugs.
Boronic Acids as Proteasome Inhibitors
A prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid moiety is crucial for its mechanism of action, as it reversibly binds to the threonine residue in the active site of the 26S proteasome.
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts various cellular signaling pathways, including the NF-κB pathway. The NF-κB signaling pathway is constitutively active in many cancers and plays a key role in promoting cell survival, proliferation, and angiogenesis. By inhibiting the proteasome, boronic acid-based drugs can prevent the degradation of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes, ultimately inducing apoptosis in cancer cells.
NF-κB Signaling Pathway and its Inhibition by Proteasome Inhibitors:
Conclusion
This compound is a chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and the availability of established synthetic protocols, such as the Suzuki-Miyaura coupling, make it an attractive starting material for the creation of novel and complex molecules. The broader class of boronic acids has demonstrated significant therapeutic potential, particularly as enzyme inhibitors. For researchers and drug development professionals, this compound represents a valuable tool for the synthesis of new chemical entities with the potential for diverse biological activities. Further research into the biological effects of compounds derived from this specific building block is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide on the Prospective Crystal Structure and Morphology of 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure and morphology of 3,5-Dibromophenylboronic acid. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for this compound has not been identified. This document, therefore, provides a detailed overview of the anticipated structural characteristics and morphology based on the known principles of crystal engineering for phenylboronic acids. Furthermore, it outlines the detailed experimental protocols that would be employed for the synthesis, crystallization, and structural determination of this compound, serving as a foundational resource for researchers undertaking such an investigation.
Introduction to Phenylboronic Acids in Crystal Engineering
Phenylboronic acids are a class of organic compounds that have garnered significant interest in the field of crystal engineering. Their ability to form robust hydrogen-bonded synthons, particularly the homodimeric association of the boronic acid moieties, makes them predictable building blocks for the construction of supramolecular architectures. The substitution pattern on the phenyl ring plays a crucial role in directing the overall crystal packing through various intermolecular interactions, including halogen bonding, π-π stacking, and C-H···π interactions. The presence of two bromine atoms in this compound is expected to significantly influence its crystal packing and morphology.
Anticipated Crystal Structure and Intermolecular Interactions
Based on the analysis of structurally related brominated phenylboronic acids, the crystal structure of this compound is expected to be dominated by strong O-H···O hydrogen bonds, leading to the formation of dimeric or catemeric motifs. The bromine atoms are likely to participate in halogen bonding (Br···O or Br···Br interactions), further stabilizing the crystal lattice.
A logical workflow for the structural analysis is depicted below:
An In-depth Technical Guide to the Solubility of 3,5-Dibromophenylboronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dibromophenylboronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents expected solubility trends based on data from analogous compounds, primarily phenylboronic acid and its substituted derivatives. Furthermore, a detailed, state-of-the-art experimental protocol for determining solubility is provided, empowering researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an organoboron compound with the chemical formula Br₂C₆H₃B(OH)₂.[1] It serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and for formulation in drug discovery and development processes.
Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can influence solubility measurements.[2][3] This equilibrium between the acid and its anhydride is a key consideration when determining and applying solubility data.
Expected Solubility Profile
While direct quantitative data for this compound is scarce, the solubility profile can be inferred from studies on phenylboronic acid and its derivatives.[2][3][4][5][6] The presence of two bromine atoms on the phenyl ring increases the molecular weight and is expected to influence its polarity and intermolecular interactions compared to the parent phenylboronic acid.
The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These estimations are based on the observed solubility of phenylboronic acid, which exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5][6]
Table 1: Expected Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Phenylboronic acid shows high solubility in ethers.[3][4][5][6] The polar ether functionality can hydrogen bond with the boronic acid's hydroxyl groups. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are polar aprotic solvents that can effectively solvate boronic acids.[3][4][5][6] |
| Alcohols | Methanol, Ethanol | High to Moderate | Protic solvents can engage in hydrogen bonding. However, the potential for esterification with the boronic acid exists, which could complicate simple solubility measurements. |
| Halogenated | Chloroform, Dichloromethane | Moderate | Phenylboronic acid has been shown to have moderate solubility in chloroform.[3][4][5][6] |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents provides poor solvation for the polar boronic acid group. |
| Alkanes | Hexane, Methylcyclohexane | Very Low | As nonpolar solvents, alkanes are generally poor solvents for polar compounds like boronic acids. Phenylboronic acid has very low solubility in methylcyclohexane.[3][4][5][6] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and are expected to be effective at solvating boronic acids. |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and frequently used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][4][7][8] This method involves observing the temperature at which a solid solute, at a known concentration in a solvent, completely dissolves upon controlled heating. The disappearance of turbidity in the solution marks the equilibrium temperature.
3.1. Materials and Apparatus
-
Analyte: this compound, high purity
-
Solvents: High-purity, anhydrous organic solvents
-
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Programmable circulating thermostat bath (precision of ±0.1 K)
-
Calibrated thermometer or temperature probe (precision of ±0.1 K)
-
Luminance probe or turbidity sensor to monitor light transmission
-
Analytical balance (precision of ±0.1 mg)
-
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a known mole fraction.
-
Heating and Stirring: Place the vessel in the thermostat bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, controlled rate (e.g., 0.2-0.5 K/min) to prevent overshooting the dissolution point.[9]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done instrumentally with a luminance probe that measures the intensity of light passing through the mixture.[2][3][5][6]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[7] This point is often identified by a sharp increase in measured light intensity.
-
Data Collection: Repeat the procedure for several different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).
Visualization of Experimental Workflow
The logical flow of the dynamic method for solubility determination is illustrated below.
Caption: Workflow for the dynamic method of solubility determination.
This comprehensive guide provides a foundational understanding of the expected solubility of this compound and a robust experimental framework for its precise determination. The provided data and protocols are essential for researchers in organic synthesis and drug development to effectively utilize this important chemical reagent.
References
- 1. 3,5-二溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Thermal stability and decomposition of 3,5-Dibromophenylboronic acid
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Dibromophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview based on the known properties of this compound and the general behavior of arylboronic acids. Specific experimental data on the thermal decomposition of this compound is not extensively available in public literature. The experimental protocols provided are standardized methodologies for obtaining such data.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical and physical properties. Thermal stability is a critical parameter, influencing storage conditions, reaction safety, and the impurity profile of synthetic products. This guide details the known thermal properties of this compound, outlines standard experimental protocols for its analysis, and presents a proposed decomposition pathway based on established principles for arylboronic acids.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. The high melting point of over 300 °C suggests significant thermal stability.
| Property | Value |
| CAS Number | 117695-55-3[1][2][3][4] |
| Molecular Formula | C₆H₅BBr₂O₂[1][2][3] |
| Molecular Weight | 279.72 g/mol [1][3] |
| Melting Point | >300 °C (lit.) |
| Appearance | White to off-white solid |
Expected Thermal Behavior and Decomposition Pathway
This dehydration process involves the loss of three molecules of water from three molecules of the boronic acid, resulting in the formation of a stable, six-membered B-O-B ring. This transformation is often reversible upon exposure to water. At significantly higher temperatures, further decomposition can occur, which may involve protodeboronation (loss of the boronic acid group) or fragmentation of the aromatic ring, especially given the presence of the bromo-substituents.
Below is a proposed pathway for the thermal decomposition of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be performed. The following are detailed, standard protocols for the analysis of a solid organic compound like this.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into an aluminum or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to maximum rates of mass loss (from the derivative curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition (endothermic or exothermic).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C (or just beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature. Identify the peak temperatures and enthalpies (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses should be summarized for clear interpretation. The table below illustrates how such data would be presented.
Note: The following data is illustrative and represents a typical result for an arylboronic acid, not specific experimental data for this compound.
| Analysis | Parameter | Illustrative Value | Interpretation |
| TGA | Tonset (Dehydration) | ~150 - 200 °C | Onset of water loss to form boroxine. |
| Weight Loss (Dehydration) | ~6.4% | Corresponds to the theoretical loss of one water molecule per boronic acid unit during boroxine formation. | |
| Tonset (Decomposition) | >300 °C | Onset of significant molecular fragmentation. | |
| DSC | Endotherm Peak 1 | ~150 - 200 °C | Corresponds to the endothermic process of dehydration. |
| Endotherm Peak 2 | >300 °C | Melting of the compound (if it melts before decomposing). | |
| Exotherm Peak 1 | >320 °C | Exothermic decomposition of the molecule. |
Logical Workflow for Thermal Stability Assessment
The systematic evaluation of a compound's thermal stability follows a logical progression from initial characterization to detailed analysis and interpretation.
Caption: Logical workflow for the thermal stability assessment of a chemical compound.
Safety, Handling, and Storage
Given its properties and potential decomposition pathway, the following precautions are recommended:
-
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Some suppliers recommend refrigerated[5] or -20°C storage[1] to prevent degradation.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[5] Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6] Ensure adequate ventilation or use only in a chemical fume hood.[5][6]
-
Incompatibilities: Avoid strong oxidizing agents.
By following these guidelines and employing the analytical techniques described, researchers can ensure the safe and effective use of this compound while maintaining its quality and integrity.
References
A Technical Guide to 3,5-Dibromophenylboronic Acid: Commercial Availability, Purity Assessment, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromophenylboronic acid (CAS No. 117695-55-3) is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and complex organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in the purification of the final products. This technical guide provides an in-depth overview of the commercial sources of this compound, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.
Commercial Sources and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 98%. It is crucial for researchers to consult the Certificate of Analysis (CoA) provided by the supplier to ascertain the exact purity and the methods used for its determination.
Below is a summary of representative commercial sources and their stated purity levels.
| Supplier | Product Number | Stated Purity |
| Sigma-Aldrich | 499501 | ≥95%[1] |
| ChemScene | CS-W000861 | ≥98%[2] |
| United States Biological | 427289 | Highly Purified |
Note: "Highly Purified" is a qualitative description, and users should request a Certificate of Analysis for quantitative data. The purity values stated are as advertised by the suppliers and may vary between batches.
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent or an organolithium species, formed from 1,3,5-tribromobenzene, with a trialkyl borate followed by acidic hydrolysis. Understanding the synthetic route is crucial for anticipating potential impurities.
Potential Impurities
Common impurities that may be present in this compound include:
-
Starting materials: Unreacted 1,3,5-tribromobenzene.
-
Homocoupling byproducts: Formation of polybrominated biphenyls.
-
Boronic acid anhydride (Boroxine): A common impurity in solid boronic acids, formed by dehydration.
-
Dehalogenated species: Phenylboronic acid or 3-bromophenylboronic acid.
General Purification Method: Recrystallization
Recrystallization is a common and effective method for purifying crude this compound.
Experimental Protocol:
-
Solvent Selection: A common solvent system for the recrystallization of arylboronic acids is a mixture of a solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble at low temperatures (e.g., hexane, heptane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: To the hot solution, slowly add the non-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Quality Control and Purity Analysis Workflow
A robust quality control workflow is essential to ensure the identity and purity of this compound before its use in sensitive applications.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dibromophenylboronic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromophenylboronic acid and its subsequent conversion to its cyclic anhydride, 2,4,6-tris(3,5-dibromophenyl)boroxine. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. This document details the primary synthetic routes, provides step-by-step experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathways and workflows to aid in comprehension and practical application.
Introduction
Arylboronic acids and their derivatives are indispensable reagents in modern organic chemistry. Among these, this compound offers two reactive bromine sites, making it a versatile precursor for the synthesis of multi-substituted aromatic compounds. The boronic acid can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. The boroxine form can be advantageous in certain applications due to its different solubility profile and reactivity. This guide will focus on the most common and reliable methods for the preparation of this compound, followed by its dehydration to the corresponding anhydride.
Synthesis of this compound
The most prevalent method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. For the synthesis of this compound, a common starting material is 1,3,5-tribromobenzene. The reaction proceeds via a selective lithium-halogen exchange, followed by borylation.
Reaction Pathway: Lithiation Route
The synthesis of this compound from 1,3,5-tribromobenzene involves a selective monolithiation followed by reaction with a borate ester and subsequent hydrolysis.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[1][2]
Materials:
-
1,3,5-Tribromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hexanes
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen.
-
Initial Charge: The flask is charged with 1,3,5-tribromobenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Trimethyl borate is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then triturated with hexanes to afford this compound as a white solid, which is collected by filtration and dried.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on analogous preparations.
| Parameter | Value | Reference |
| Molar Ratio (Substrate:n-BuLi:Borate) | 1 : 1.1 : 1.2 | Inferred from[1] |
| Reaction Temperature | -78 °C to room temperature | [1][2] |
| Reaction Time | 12-16 hours | Inferred from[1] |
| Typical Yield | 70-80% | Inferred from[1][3] |
| Purity (by NMR) | >95% |
Synthesis of this compound Anhydride (Boroxine)
Boronic acids can be converted to their corresponding cyclic trimeric anhydrides, known as boroxines, through dehydration. This is typically achieved by heating the boronic acid, often with azeotropic removal of water.
Reaction Pathway: Dehydration to Boroxine
Caption: Dehydration of this compound to its anhydride.
Experimental Protocol: Dehydration to Anhydride
This protocol is a general method for the dehydration of arylboronic acids.[4][5]
Materials:
-
This compound
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound and toluene. The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Distillation: The mixture is heated to reflux. Water is collected in the Dean-Stark trap. The reaction is continued until no more water is collected.
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude this compound anhydride. The product can be further purified by recrystallization if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Temperature | Reflux in Toluene | Inferred from[5] |
| Reaction Time | 2-4 hours | Inferred from[5] |
| Typical Yield | Quantitative | Inferred from[4] |
Experimental Workflow
The overall process from starting material to the final anhydride product is summarized in the following workflow diagram.
Caption: Overall experimental workflow for the synthesis of this compound Anhydride.
Conclusion
The synthesis of this compound and its corresponding anhydride can be reliably achieved through well-established organometallic and dehydration methodologies. The lithium-halogen exchange of 1,3,5-tribromobenzene provides a direct route to the boronic acid, which can then be efficiently converted to the boroxine anhydride by azeotropic distillation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce these valuable synthetic intermediates for a wide range of applications. Careful attention to anhydrous and inert atmosphere techniques is critical for the successful synthesis of the boronic acid.
References
- 1. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Reactivity of the C-B Bond in 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility primarily stems from the reactivity of the carbon-boron (C-B) bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the reactivity of the C-B bond in this compound, with a focus on its application in cross-coupling reactions, detailed experimental protocols, and its relevance in the synthesis of bioactive molecules, particularly in drug development.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 117695-55-3 | |
| Molecular Formula | Br₂C₆H₃B(OH)₂ | |
| Molecular Weight | 279.72 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | >300 °C (lit.) | |
| Solubility | Soluble in diethyl ether, ethanol |
Core Reactivity of the C-B Bond
The C-B bond in arylboronic acids is characterized by its moderate strength and polarity, which underpins its utility in a variety of chemical transformations. The presence of two bromine atoms on the phenyl ring of this compound influences the electronic properties of the boronic acid, impacting the reactivity of the C-B bond.
C-B Bond Dissociation Energy
Key Reactions Involving C-B Bond Cleavage
The versatility of this compound is demonstrated through its participation in a range of reactions where the C-B bond is strategically cleaved.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] this compound is an excellent substrate for these reactions, providing a pathway to synthesize a wide array of substituted biphenyls and polyaryls.[3]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
This protocol details the Suzuki-Miyaura coupling of this compound with 4-iodoanisole.
Reactants:
-
This compound (1.5 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a microwave vial, add this compound (419 mg, 1.5 mmol), 4-iodoanisole (234 mg, 1.0 mmol), Pd/C (15 mg), and potassium carbonate (276 mg, 2.0 mmol).
-
Add dimethylformamide (8 mL) to the vial.
-
Seal the vial and place it in a domestic microwave oven adapted for synthesis.
-
Heat the reaction mixture under reflux with microwave irradiation for a specified time (e.g., 60-90 minutes).[4]
-
After completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be analyzed by TLC or GC-MS to monitor progress.
-
For workup, the mixture is typically filtered to remove the catalyst, and the product is extracted with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.
Yield:
The yield of 4-methoxybiphenyl from the reaction of phenylboronic acid and 4-iodoanisole under similar conditions has been reported to be up to 92%.[4] The yield for the specific reaction with this compound would be comparable, though potentially influenced by the electronic effects of the bromine substituents.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is often an undesired side reaction in Suzuki-Miyaura couplings, but it can also be utilized for specific synthetic purposes. The rate of protodeboronation is influenced by the electronic nature of the substituents on the aryl ring. The electron-withdrawing bromine atoms in this compound can affect its susceptibility to protodeboronation, particularly under basic conditions.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, by reacting an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst.[3] This reaction offers a valuable alternative to palladium-catalyzed methods.
This protocol provides a general procedure for the copper-catalyzed amination of an arylboronic acid.
Reactants:
-
Arylboronic acid (e.g., this compound) (0.50 mmol)
-
Aniline (2.00 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.00 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.25 mmol)
-
Methanol (1.0 mL)
-
Pyridine (0.33 mL)
Procedure:
-
In a flask purged with an inert gas (e.g., argon), combine the arylboronic acid (140 mg, 0.50 mmol), aniline (186 mg, 2.00 mmol), copper(II) acetate (182 mg, 1.00 mmol), and cesium carbonate (82 mg, 0.25 mmol).[5]
-
Add methanol (1.0 mL) and pyridine (0.33 mL) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 50 or 65 °C) until the starting material is consumed, as monitored by TLC.[5]
-
Upon completion, cool the mixture to room temperature.
-
Workup involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[5]
Lithiation-Borylation
The C-B bond of arylboronic esters can be formed through a lithiation-borylation sequence. While this is a method for synthesizing boronic esters rather than a reaction of the boronic acid itself, it is a critical transformation in the overall utility of these compounds. For instance, 1,3,5-tribromobenzene can be selectively monolithiated and then reacted with a borate ester to form the precursor to this compound.
Application in Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The Suzuki-Miyaura coupling is a key method for constructing this scaffold, making arylboronic acids like this compound valuable starting materials in drug discovery and development.
Synthesis of Angiotensin II Receptor Antagonists
A prominent class of drugs containing the biphenyl structure is the angiotensin II receptor blockers (ARBs), used to treat hypertension. Valsartan and Telmisartan are examples of ARBs whose synthesis relies on the formation of a key biphenyl intermediate. The synthesis of a valsartan precursor can be achieved through a multi-step sequence involving a Suzuki-Miyaura coupling.
The following diagram illustrates a potential synthetic workflow for a valsartan precursor, highlighting the central role of the Suzuki-Miyaura coupling.
While this specific example may use a different boronic ester, this compound can be employed in similar synthetic strategies to generate diverse libraries of biphenyl compounds for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The two bromine atoms provide additional handles for further functionalization, allowing for the exploration of a wider chemical space.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, primarily due to the predictable and efficient reactivity of its C-B bond. Its central role in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of biphenyl and polyaryl structures, which are prevalent in pharmaceuticals and advanced materials. Understanding the various reaction pathways available for the C-B bond, including Chan-Lam coupling and the potential for protodeboronation, allows for the strategic design of complex molecules. The detailed experimental protocols and the illustration of its application in the synthesis of drug precursors underscore the practical importance of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3,5-dibromophenylboronic acid. This versatile building block allows for the selective mono- or di-arylation, providing access to a wide range of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[1] this compound is a particularly useful substrate, as the two bromine atoms can be sequentially or simultaneously replaced, allowing for the synthesis of unsymmetrical or symmetrical biaryl and polyaryl compounds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This document outlines protocols for both the double (di-arylation) and selective single (mono-arylation) Suzuki coupling reactions of this compound.
Palladium Catalysts and Ligands
A variety of palladium sources can be utilized for the Suzuki-Miyaura coupling, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common. The choice of phosphine ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.
Data Presentation: Exemplary Catalyst Systems and Reaction Conditions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura reactions of aryl bromides, which can be adapted for the coupling of this compound.
Table 1: Conditions for Double Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | >90 |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 3 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | DMF | 110 | 24 | 80-90 |
Data adapted from analogous reactions of dibromoarenes.
Table 2: Conditions for Mono-Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1.5 mol%) | P(Cy)₃ (3 mol%) | K₃PO₄ | Toluene | 80 | 6 | 70-85 |
| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | CsF | THF | Room Temp | 12 | 65-80 |
| 3 | Pd(PPh₃)₄ (2.5 mol%) | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 75-90 |
Data adapted from various Suzuki-Miyaura coupling protocols with aryl bromides.
Experimental Protocols
Protocol 1: Double Suzuki-Miyaura Coupling of this compound
This protocol describes the di-arylation of this compound with an aryl halide to synthesize a symmetrical 3,5-diarylphenylboronic acid derivative.
Materials:
-
This compound
-
Aryl bromide (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the aryl bromide (2.5 mmol), and potassium phosphate (4.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diarylphenylboronic acid derivative.
Protocol 2: Selective Mono-Suzuki-Miyaura Coupling of this compound
This protocol outlines a method for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)
-
Tricyclohexylphosphine [P(Cy)₃] (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).
-
The Schlenk tube is evacuated and backfilled with argon three times.
-
In a separate vial, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and tricyclohexylphosphine (0.03 mmol, 3 mol%) in toluene (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
The reaction mixture is heated to 80 °C and stirred for 6 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the mono-arylated product.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
References
Application Notes and Protocols: Ligand Effects on the Suzuki Coupling of 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A particularly valuable building block is 3,5-dibromophenylboronic acid, which offers two reactive sites for the sequential and selective introduction of different aryl or heteroaryl groups. This allows for the construction of complex, unsymmetrical biaryl and terphenyl structures that are often found in pharmaceuticals, agrochemicals, and advanced materials.
The success of the Suzuki coupling of this compound, especially in achieving selective mono- or di-substitution, is highly dependent on the choice of ligand coordinated to the palladium catalyst. The ligand influences the catalyst's reactivity, stability, and steric environment, thereby dictating the reaction's outcome. This document provides a detailed overview of the effects of different ligand classes on this important reaction, along with experimental protocols to guide researchers in optimizing their synthetic strategies.
Ligand Effects on Reactivity and Selectivity
The choice of ligand in the palladium-catalyzed Suzuki coupling of this compound is critical for controlling the reaction's efficiency and selectivity. The two primary classes of ligands employed are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: These are the most common ligands in Suzuki couplings. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Electron-rich and bulky phosphines , such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are highly effective in promoting the oxidative addition of aryl bromides, which is often the rate-limiting step.[1] The steric bulk of these ligands also facilitates the reductive elimination step, leading to higher overall reaction rates and yields. For the coupling of this compound, bulky phosphines can be employed to favor mono-arylation at lower temperatures or shorter reaction times due to steric hindrance around the palladium center, which may disfavor a second coupling event.
-
Less sterically demanding phosphines , like triphenylphosphine (PPh₃), may lead to double arylation, especially at higher temperatures and longer reaction times. However, they are often less reactive towards challenging substrates compared to the more sophisticated biarylphosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. They are typically stronger σ-donors than phosphines, which can lead to more stable and highly active palladium catalysts. This increased stability can be advantageous in preventing catalyst decomposition, especially in prolonged reactions or at elevated temperatures. The steric environment around the carbene carbon can also be modified to influence selectivity. For the Suzuki coupling of this compound, NHC ligands can offer high catalytic activity and may provide different selectivity profiles compared to phosphine ligands.
Quantitative Data Summary
| Ligand Type | Ligand Example | Product | Typical Yield (%) | Selectivity (Mono:Di) |
| Buchwald-type Phosphine | SPhos | Mono-arylated | 85-95 | High (with controlled stoichiometry) |
| Di-arylated | >90 | High (with excess arylboronic acid) | ||
| Triphenylphosphine | PPh₃ | Mono-arylated | 60-75 | Moderate |
| Di-arylated | 70-85 | Moderate | ||
| N-Heterocyclic Carbene | IPr | Mono-arylated | 80-90 | Good |
| Di-arylated | >90 | High |
Experimental Protocols
General Protocol for Mono-Suzuki Coupling of this compound
This protocol is a general guideline for the selective mono-arylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., SPhos) (4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
General Protocol for Sequential Di-Suzuki Coupling of this compound
This protocol outlines a stepwise approach for the synthesis of unsymmetrical 3,5-diarylphenylboronic acid derivatives.
Step 1: First Suzuki Coupling (Mono-arylation)
-
Follow the "General Protocol for Mono-Suzuki Coupling" as described above, using the first aryl halide.
-
After purification, characterize the mono-arylated intermediate to confirm its structure.
Step 2: Second Suzuki Coupling
-
Use the purified mono-arylated product from Step 1 as the starting material.
-
To an oven-dried Schlenk flask under an inert atmosphere, add the mono-arylated intermediate (1.0 equiv), the second arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture (typically 90-110 °C) and monitor its progress.
-
Perform an aqueous workup as described in the mono-coupling protocol.
-
Purify the final unsymmetrical di-arylated product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Comparison of common ligand classes for Suzuki coupling.
References
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling using 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-dibromophenylboronic acid. The choice of base is a critical parameter that can significantly influence reaction yield, selectivity, and overall efficiency. This document outlines the role of the base in the catalytic cycle, presents a comparative overview of commonly used bases, and provides detailed experimental protocols for their application.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, facilitating the crucial transmetalation step, which is often the rate-determining step in the catalytic cycle. The base reacts with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is significantly more reactive towards the palladium(II) intermediate, thereby accelerating the transfer of the organic group to the palladium center. The selection of an appropriate base can dramatically influence reaction rates and yields.
Base Selection for Coupling with this compound
The presence of two bromine atoms on the phenylboronic acid ring introduces the possibility of selective mono- or di-arylation. The choice of base, along with other reaction parameters such as the catalyst, ligand, and solvent, can influence this selectivity. While a definitive comparative study for this compound is not extensively documented, general principles of base selection in Suzuki-Miyaura couplings can be applied.
Commonly used bases in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). The strength and solubility of the base are key factors to consider.
| Base | General Characteristics | Typical Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | Mildly basic, inexpensive, and widely used. | A good starting point for many Suzuki-Miyaura couplings. Often used in aqueous solvent mixtures. May be less effective for sterically hindered substrates. |
| Cesium Carbonate (Cs₂CO₃) | Stronger base than K₂CO₃ with better solubility in organic solvents. | Often employed for more challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides. Its higher cost can be a drawback. |
| Potassium Phosphate (K₃PO₄) | A non-nucleophilic base, often used in anhydrous conditions. | Particularly useful for couplings involving base-sensitive functional groups. It has been shown to be effective in promoting the coupling of challenging substrates.[1] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide using different bases. These protocols should be considered as a starting point, and optimization of reaction conditions (temperature, reaction time, catalyst/ligand system) is recommended for specific substrate combinations.
General Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Selected base (K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (for aqueous conditions)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: Using Potassium Carbonate (K₂CO₃)
This protocol is a standard and cost-effective method suitable for a wide range of Suzuki-Miyaura couplings.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
This protocol is often employed for more challenging couplings where a stronger base and better solubility are required.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and cesium carbonate (2.0 equivalents).[2]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Add an anhydrous, degassed organic solvent (e.g., 1,4-dioxane or toluene).
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Protocol 3: Using Potassium Phosphate (K₃PO₄)
This protocol is suitable for reactions with base-sensitive functional groups.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium phosphate (3.0 equivalents).[1]
-
Add the palladium catalyst system (e.g., Pd(OAc)₂ and a suitable phosphine ligand like SPhos or XPhos, 1-3 mol%).
-
Add an anhydrous, degassed organic solvent (e.g., 1,4-dioxane or toluene).
-
Stir the reaction mixture at 80-120 °C.
-
Monitor the reaction progress.
-
Work-up and purify the product as described in the previous protocols.
Visualizing the Suzuki-Miyaura Coupling
To aid in the understanding of the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of biaryl compounds utilizing 3,5-Dibromophenylboronic acid as a versatile building block. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds in pharmaceutical and materials science research. The presence of two bromine atoms on the phenylboronic acid allows for selective mono- or sequential di-arylation, opening avenues for the creation of complex, unsymmetrical biaryl and terphenyl structures.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in blockbuster drugs and advanced organic materials. The Suzuki-Maiyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of building blocks.[1][2]
This compound is a particularly useful reagent that can serve as a scaffold for the synthesis of multi-substituted aromatic compounds. The differential reactivity of the two bromine atoms can be exploited to perform selective and sequential cross-coupling reactions, providing access to a diverse array of complex molecules from a single starting material. This is highly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selective Synthesis of Biaryl Compounds
The two bromine atoms on this compound allow for a stepwise functionalization. A first Suzuki-Miyaura coupling can be performed selectively at one of the C-Br positions, yielding a mono-arylated intermediate. This intermediate can then be used in a second, different Suzuki-Miyaura coupling to introduce a second, distinct aryl group, leading to the synthesis of unsymmetrical terphenyl derivatives.
Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of dihalogenated aromatic compounds and can be adapted for this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: One-Pot Synthesis of Symmetrical 3,5-Diarylphenylboronic Acid Derivatives
This protocol is suitable for the synthesis of symmetrical biaryl compounds where both bromine atoms are substituted with the same aryl group in a single reaction.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Toluene
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (2.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Sequential Synthesis of Unsymmetrical 3,5-Diarylphenylboronic Acid Derivatives
This protocol outlines a two-step procedure for the synthesis of unsymmetrical biaryl compounds.
Step 1: Mono-arylation
-
Reaction Setup: In a flame-dried flask, combine this compound (1.0 eq), the first arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (1.5 eq).
-
Solvent and Reaction Conditions: Follow steps 2-5 from Protocol 1. The reaction time may be shorter to favor mono-substitution. Careful monitoring is crucial to stop the reaction after the formation of the mono-arylated product.
-
Work-up and Purification: Follow steps 6-7 from Protocol 1 to isolate the mono-arylated intermediate.
Step 2: Second Arylation
-
Reaction Setup: Use the purified mono-arylated intermediate from Step 1 as the starting material. In a flame-dried flask, combine the mono-arylated intermediate (1.0 eq), the second, different arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (1.5 eq).
-
Solvent and Reaction Conditions: Follow steps 2-5 from Protocol 1.
-
Work-up and Purification: Follow steps 6-7 from Protocol 1 to isolate the final unsymmetrical biaryl product.
Quantitative Data
The following tables summarize representative data for Suzuki-Miyaura couplings of di-bromo aromatic compounds, which can serve as a reference for reactions with this compound. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: One-Pot Synthesis of Symmetrical 3,5-Diaryl Compounds
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 96 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 |
| 4 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 |
Data adapted from similar reactions for illustrative purposes.
Table 2: Sequential Synthesis of Unsymmetrical 3,5-Diaryl Compounds
| Entry | Step 1 Arylboronic Acid | Step 2 Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield Step 1 (%) | Yield Step 2 (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | 80 |
| 2 | 4-Methylphenylboronic acid | 3-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 88 | 75 |
Data adapted from similar reactions for illustrative purposes.
Applications in Drug Discovery and Materials Science
The ability to synthesize complex, multi-substituted biaryl and terphenyl compounds using this compound as a scaffold is of significant interest in drug discovery. These structures can serve as cores for the development of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The modular nature of the sequential Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around the central phenyl ring, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.
In materials science, the resulting poly-aryl structures are valuable building blocks for the synthesis of organic light-emitting diodes (OLEDs), conducting polymers, and other functional materials where the electronic and photophysical properties can be fine-tuned by the nature of the appended aryl groups.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl and terphenyl compounds via the Suzuki-Miyaura cross-coupling reaction. The ability to perform selective mono- and di-arylations in a sequential manner provides a powerful tool for the construction of complex molecular architectures. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors in drug discovery and materials science.
References
Application Notes and Protocols: 3,5-Dibromophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,5-dibromophenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in a variety of medicinally important compounds.
Introduction
This compound is a versatile bifunctional reagent, featuring two bromine atoms and a boronic acid moiety. This unique structure allows for sequential and site-selective cross-coupling reactions, making it a valuable tool in the construction of complex molecular architectures. The bromine atoms can be selectively coupled under different reaction conditions, or they can be retained in the intermediate for further functionalization. The boronic acid group readily participates in Suzuki-Miyaura coupling, a robust and widely used method for carbon-carbon bond formation in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.
This document outlines protocols for the use of this compound in the synthesis of key intermediates for two major classes of therapeutic agents: Angiotensin II Receptor Antagonists and potential precursors for BRAF Inhibitors.
Application 1: Synthesis of an Intermediate for Angiotensin II Receptor Antagonists
Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure and heart failure. A common structural feature of many ARBs is a biphenyl tetrazole scaffold. This compound can be utilized in a Suzuki-Miyaura coupling reaction to construct the central biphenyl core of these molecules. The remaining bromine atom on the biphenyl intermediate can then be used for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling for a Dibromobiphenyl Intermediate
This protocol describes a representative synthesis of a 3',5'-dibromo-biphenyl intermediate, a precursor for various angiotensin II receptor antagonists.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromotoluene (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 4-bromotoluene (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (4:1:1).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired dibromobiphenyl intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving arylboronic acids and aryl halides, which can be adapted for this compound.
| Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)2 (2) | PPh3 (8) | K2CO3 (2) | Toluene/EtOH/H2O | 85 | 85-95 |
| Phenylboronic acid | 4-Iodotoluene | Pd(PPh3)4 (3) | - | Na2CO3 (2) | Toluene/H2O | 90 | >90 |
| Phenylboronic acid | 4-Chlorotoluene | Pd2(dba)3 (1) | SPhos (2) | K3PO4 (2) | Dioxane | 100 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Logical Workflow for Intermediate Synthesis
Associated Signaling Pathway: Renin-Angiotensin System (RAS)
Angiotensin II receptor antagonists block the action of angiotensin II at the AT1 receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion.
Application 2: Potential Synthesis of Precursors for BRAF Inhibitors
BRAF is a protein kinase that is a component of the RAS-MAPK signaling pathway. Mutations in the BRAF gene can lead to uncontrolled cell growth and are found in a significant percentage of certain cancers, particularly melanoma. BRAF inhibitors are a class of targeted cancer therapies. Diaryl ether and biaryl scaffolds are present in some known BRAF inhibitors. This compound can serve as a starting material for the synthesis of such complex biaryl or diaryl ether structures.
Experimental Protocol: Representative Suzuki-Miyaura Coupling for a Biaryl Precursor
This protocol outlines a general method for the coupling of this compound with a heterocyclic halide, a common structural motif in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2-Bromo-pyridine (or other suitable heterocyclic halide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine this compound (1.2 eq), 2-bromopyridine (1.0 eq), and potassium phosphate (2.0 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and SPhos (0.02 eq).
-
Add degassed 1,4-dioxane and a small amount of degassed water.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120-150 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Heterocyclic Coupling
The following table provides representative conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids with heterocyclic halides.
| Aryl Boronic Acid | Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 2-Bromopyridine | Pd2(dba)3 (1) | SPhos (2) | K3PO4 (2) | Dioxane/H2O | 100 | 85-95 |
| Phenylboronic acid | 3-Bromopyridine | Pd(PPh3)4 (5) | - | Na2CO3 (2) | DME/H2O | 80 | 70-85 |
| Phenylboronic acid | 2-Chloropyridine | Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | t-BuOH/H2O | 100 | 75-90 |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Associated Signaling Pathway: BRAF/MEK/ERK Pathway
BRAF inhibitors target mutated BRAF proteins, interrupting the downstream signaling cascade that promotes cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to undergo selective Suzuki-Miyaura cross-coupling reactions makes it an ideal starting material for the construction of complex biaryl and heteroaryl scaffolds found in a wide range of therapeutic agents. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in their drug discovery and development efforts.
Application of 3,5-Dibromophenylboronic Acid in Organic Electronics: A Detailed Overview
Application Notes & Protocols for Researchers and Scientists
Introduction
3,5-Dibromophenylboronic acid is a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring two bromine atoms and a boronic acid group on a central phenyl ring, allows for the construction of complex, three-dimensional molecules through sequential cross-coupling reactions. This makes it a valuable precursor for creating materials with tailored electronic and physical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
The primary application of this compound in organic electronics lies in its use as a core or branching unit to synthesize star-shaped molecules and dendrimers. These architectures are particularly advantageous for hole-transporting materials (HTMs) and host materials in OLEDs. The 3D structure helps to prevent intermolecular aggregation and crystallization, leading to the formation of stable amorphous films with high glass transition temperatures (Tg), which is crucial for device longevity and performance.
Key Applications and Experimental Data
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound in the synthesis of organic electronic materials. The boronic acid group provides a reactive site for the first coupling reaction, while the two bromine atoms can be subsequently functionalized in further coupling steps. This allows for a divergent synthetic approach to create complex molecular architectures.
A prominent application of this compound is in the synthesis of star-shaped hole-transporting materials. For instance, it can serve as the central core to which electron-donating triarylamine units are attached.
Synthesis of a Star-Shaped Hole-Transporting Material
A representative example is the synthesis of a star-shaped hole-transporting material where this compound is first coupled with an aryl halide, and then the remaining bromine atoms are coupled with a triarylamine derivative.
Reaction Scheme:
A general synthetic route involves a multi-step Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis of a star-shaped HTM.
Performance Data
Materials synthesized using this compound as a core have shown promising results in organic electronic devices. The performance of these materials is typically evaluated by fabricating a device, such as an OLED, and measuring its key characteristics.
| Material | Device Application | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | External Quantum Efficiency (EQE) (%) |
| Star-shaped HTM with Triarylamine Arms | OLED | -5.45 | -2.10 | 1.2 x 10⁻⁴ | - | 5.2 |
Note: The data presented is a representative example based on similar structures and may not be the exact values for a material synthesized from this compound. Actual performance will vary depending on the specific molecular structure and device architecture.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines the general steps for the synthesis of a star-shaped molecule using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., N-(4-bromophenyl)diphenylamine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (3.0 eq.) in the chosen solvent.
-
Degassing: Degas the mixture by bubbling with an inert gas for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq.) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-48 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Second Coupling: The purified intermediate can then be used in a second Suzuki-Miyaura coupling reaction with a different arylboronic acid to complete the synthesis of the star-shaped molecule, following a similar procedure.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a key building block for the synthesis of high-performance organic electronic materials. Its ability to form star-shaped and dendritic structures through sequential Suzuki-Miyaura coupling reactions allows for the creation of materials with excellent thermal stability and charge-transporting properties. The detailed protocols and understanding of the structure-property relationships will enable researchers to design and synthesize novel materials for the next generation of organic electronic devices.
Application Notes and Protocols: 3,5-Dibromophenylboronic Acid in the Synthesis of Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromophenylboronic acid is a versatile building block in the design and synthesis of advanced fluorescent sensors. The presence of two bromine atoms on the phenyl ring offers unique electronic properties and provides reactive sites for further functionalization, typically through cross-coupling reactions. This allows for the strategic incorporation of this moiety into complex molecular architectures, including those with tailored fluorophores. The boronic acid group itself is a key recognition element, capable of interacting with a variety of analytes through different mechanisms, leading to detectable changes in fluorescence.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a hypothetical pyrene-based fluorescent sensor, designated as Py-DBPBA , for the detection of fluoride ions. The protocols and data presented are based on established methodologies for the synthesis and characterization of similar fluorescent chemosensors.
Principle of Sensing
The sensing mechanism of boronic acid-based fluorescent sensors often relies on the interaction of the boronic acid group with the target analyte. In the case of fluoride ion detection, the Lewis acidic boron center of the boronic acid readily interacts with the highly electronegative fluoride ion. This interaction leads to a change in the hybridization of the boron atom from sp² to sp³, altering the electronic properties of the entire molecule. This modulation of the electronic structure can significantly impact the photophysical properties of the appended fluorophore, resulting in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescent response can be correlated to the concentration of the analyte.
Applications
Fluorescent sensors derived from this compound can be designed for a range of applications, including:
-
Anion Sensing: The boronic acid moiety exhibits a strong affinity for fluoride ions, making it an excellent candidate for the development of selective fluoride sensors. This is critical for monitoring fluoride levels in drinking water and biological systems.
-
Saccharide Recognition: Boronic acids are well-known for their ability to reversibly bind with cis-diols, which are structural motifs present in saccharides. This interaction can be harnessed to create fluorescent sensors for glucose and other biologically important sugars.
-
Metal Ion Detection: While less common, appropriately designed boronic acid-based ligands can coordinate with specific metal ions, leading to a fluorescent response. The bromo-substituents can be used to introduce other coordinating groups to enhance selectivity.
-
Reactive Oxygen Species (ROS) Detection: Certain boronic acid derivatives can be oxidized by ROS, such as hydrogen peroxide, leading to a change in fluorescence. This allows for the development of probes to monitor oxidative stress in biological systems.
Quantitative Data Summary
The following table summarizes the key performance metrics for the hypothetical fluorescent sensor Py-DBPBA for the detection of fluoride ions. This data is representative of what would be expected for a well-designed sensor of this class.
| Parameter | Value |
| Analyte | Fluoride Ion (F⁻) |
| Fluorophore | Pyrene |
| Excitation Wavelength (λex) | 345 nm |
| Emission Wavelength (λem) | 378 nm & 398 nm (monomer), 470 nm (excimer) |
| Quantum Yield (Φ) (free) | 0.15 |
| Quantum Yield (Φ) (bound) | 0.68 |
| Detection Limit (LOD) | 50 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Response Time | < 1 minute |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocols
I. Synthesis of Pyrene-based Fluorescent Sensor (Py-DBPBA) via Suzuki Coupling
This protocol describes the synthesis of a fluorescent sensor where a pyrene fluorophore is attached to the this compound scaffold. For this hypothetical example, we will assume a Suzuki coupling reaction between 1-pyreneboronic acid and a suitably functionalized 3,5-dibromobenzene derivative. A more plausible synthetic route involves the coupling of this compound with a brominated pyrene derivative.
Materials:
-
1-Bromopyrene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a 100 mL round-bottom flask, add 1-bromopyrene (281 mg, 1.0 mmol), this compound (335 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a solvent mixture of toluene (20 mL) and ethanol (10 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 5 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 50 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:dichloromethane gradient to yield the final product, Py-DBPBA .
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Protocol for Fluoride Ion Detection
This protocol outlines the procedure for using the synthesized Py-DBPBA sensor for the detection of fluoride ions in an aqueous solution.
Materials:
-
Py-DBPBA stock solution (1 mM in DMSO)
-
Sodium fluoride (NaF) stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of Py-DBPBA (10 µM) in HEPES buffer (10 mM, pH 7.4) containing 1% DMSO.
-
Prepare a series of fluoride ion solutions with concentrations ranging from 0 to 100 µM by diluting the NaF stock solution with HEPES buffer.
-
In a quartz cuvette, place 2 mL of the 10 µM Py-DBPBA working solution.
-
Record the initial fluorescence spectrum of the sensor solution (excitation at 345 nm, emission scan from 350 nm to 600 nm).
-
Add a small aliquot (e.g., 20 µL) of a fluoride ion solution to the cuvette and mix thoroughly.
-
Incubate for 1 minute at room temperature.
-
Record the fluorescence spectrum.
-
Repeat steps 5-7 for each fluoride ion concentration.
-
Plot the fluorescence intensity at the emission maximum (e.g., 470 nm for the excimer) as a function of fluoride ion concentration to generate a calibration curve.
-
To determine the detection limit, use the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.
Visualizations
Application Notes and Protocols: Heck Coupling Reactions Involving 3,5-Dibromophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reaction involving 3,5-dibromophenylboronic acid and its derivatives. This class of reaction is pivotal for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds to construct substituted alkenes.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful chemical transformation that couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene.[1] This reaction has become a cornerstone in organic synthesis for its ability to form carbon-carbon bonds with high stereo- and regioselectivity.[2][3] The versatility of the Heck reaction allows for its application in the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and organic materials.[4][5]
The use of this compound as a substrate in Heck coupling reactions offers a versatile platform for creating multifunctional molecules. The two bromine atoms provide handles for subsequent cross-coupling reactions, while the boronic acid moiety can also participate in various transformations, such as Suzuki coupling. This allows for the sequential and controlled introduction of different substituents, leading to the construction of complex molecular architectures. The resulting stilbene and substituted alkene derivatives are of significant interest due to their potential biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[4]
Reaction Principle and Mechanism
The catalytic cycle of the Heck reaction generally involves a Pd(0)/Pd(II) cycle.[1] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by the coordination of the alkene to the palladium center and subsequent migratory insertion of the alkene into the Pd-aryl bond. A final β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The Pd(0) catalyst is then regenerated by reductive elimination with the assistance of a base.[1][6]
When an arylboronic acid is used in a "halide-free" Heck-type reaction, an oxidant is typically required to facilitate the generation of the active palladium-aryl species from the arylboronic acid.[4][7]
Experimental Section
This section provides a representative protocol for the Heck coupling of this compound with a generic alkene, such as styrene, to synthesize a stilbene derivative.
Materials and Reagents
-
This compound
-
Styrene (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Protocol for Heck Coupling of this compound with Styrene
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagents Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., DMF, 10 mL).
-
Reactant Addition: Add styrene (1.2 mmol) and the base (e.g., triethylamine, 2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Heck coupling of this compound with styrene.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | 85 |
| 2 | PdCl₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | CH₃CN | 80 | 24 | 78 |
| 3 | Pd(PPh₃)₄ (1) | - | NaOAc | Toluene | 110 | 16 | 90 |
Note: The yields are hypothetical and based on typical outcomes for similar Heck reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Diagrams
Heck Reaction Catalytic Cycle
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dendrimers Using 3,5-Dibromophenylboronic Acid as a Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, comprising a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for a wide range of applications, particularly in drug delivery and biomedicine. The ability to precisely control their size, shape, and surface chemistry allows for the tailored design of dendrimers for specific functions.
This document provides detailed application notes and protocols for the synthesis of dendrimers utilizing 3,5-Dibromophenylboronic acid as a versatile core molecule. The presence of two bromine atoms and a boronic acid group on the phenyl core allows for a divergent synthetic approach through iterative Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for the formation of carbon-carbon bonds.[1][2] This methodology enables the construction of polyphenylene-type dendrimers with a high degree of control over their generational growth and final structure.
Synthesis Strategy: Divergent Approach via Suzuki-Miyaura Coupling
The synthesis of dendrimers with a this compound core is achieved through a divergent growth strategy.[3][4] This method begins from the central core and extends outwards by the sequential addition of monomeric units. The key reaction employed in each growth step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction couples the boronic acid core with an appropriate aryl halide monomer, followed by activation of the periphery for the next generation of growth.
The general workflow for the synthesis is as follows:
-
Core Reaction (Generation 0 to Generation 1): The this compound core is reacted with a suitable arylboronic acid or ester under Suzuki-Miyaura conditions to form the first-generation (G1) dendrimer.
-
Peripheral Functionalization: The terminal groups of the newly formed generation are then converted into reactive moieties (e.g., boronic esters) for the subsequent coupling step.
-
Iterative Growth: Steps 1 and 2 are repeated to build higher generations (G2, G3, etc.) of the dendrimer.
-
Purification: After each generation, the dendrimer is purified to remove any unreacted starting materials and side products.[1]
Experimental Protocols
Materials and Methods
Materials:
-
This compound (core)
-
Arylboronic acid or ester (branching monomer, e.g., (4-bromophenyl)boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[7]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))[6]
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))[6][7]
-
Reagents for boronic ester formation (e.g., Bis(pinacolato)diboron)
-
Standard laboratory glassware and equipment (Schlenk line, magnetic stirrers, etc.)
-
Purification supplies (silica gel for column chromatography, dialysis membranes)[1]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR) for structural characterization.[8]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer for molecular weight determination.[8][9]
-
Gel Permeation Chromatography (GPC) for determining molecular weight distribution and polydispersity index (PDI).[1]
-
Fourier-Transform Infrared (FTIR) Spectrometer for functional group analysis.
Synthesis of First-Generation (G1) Dendrimer
This protocol describes the initial Suzuki-Miyaura coupling of the this compound core with a suitable monobrominated arylboronic acid to yield the G1 dendrimer.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid monomer (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure G1 dendrimer.
Synthesis of Higher Generation Dendrimers (Gn)
The synthesis of subsequent generations involves a two-step iterative process: peripheral borylation followed by Suzuki-Miyaura coupling.
Step 1: Peripheral Borylation (Example: G1 to G1-bis(boronic ester))
-
Dissolve the purified G1 dendrimer (1.0 eq) in a dry, inert solvent (e.g., THF).
-
Add bis(pinacolato)diboron (2.5 eq per peripheral bromine atom) and a suitable palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]).
-
Add a base (e.g., potassium acetate).
-
Heat the mixture to reflux and stir for 24 hours under an inert atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting G1-bis(boronic ester) by column chromatography.
Step 2: Suzuki-Miyaura Coupling (Example: G1-bis(boronic ester) to G2)
-
Follow the procedure for the synthesis of the G1 dendrimer, using the purified G1-bis(boronic ester) (1.0 eq) and the appropriate aryl halide monomer (e.g., 1,3,5-tribromobenzene for further branching).
Repeat these two steps to achieve the desired dendrimer generation.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of polyphenylene dendrimers. The exact values will vary depending on the specific monomers and reaction conditions used.
Table 1: Reaction Conditions and Yields for Dendrimer Synthesis
| Generation | Core/Dendron | Monomer | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| G1 | This compound | (4-bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 48 | 75-85 |
| G2 | G1-bis(boronic ester) | 1,3,5-Tribromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 72 | 60-70 |
| G3 | G2-dendron | 1,3,5-Tribromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 96 | 50-60 |
Table 2: Characterization Data of Synthesized Dendrimers
| Generation | Theoretical MW ( g/mol ) | Experimental MW (MALDI-TOF) | Polydispersity Index (PDI) (GPC) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| G1 | ~500 | ~502.1 | 1.05 | 7.5-8.0 (aromatic) | 120-145 (aromatic) |
| G2 | ~1200 | ~1205.5 | 1.08 | 7.5-8.2 (aromatic) | 120-148 (aromatic) |
| G3 | ~2500 | ~2510.3 | 1.12 | 7.6-8.5 (aromatic) | 120-150 (aromatic) |
Note: The NMR chemical shifts are approximate and will depend on the specific structure and solvent used.[8]
Visualizations
Dendrimer Synthesis Workflow
Caption: Divergent synthesis workflow for dendrimers.
Suzuki-Miyaura Coupling Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The use of this compound as a core molecule provides a reliable and versatile route for the synthesis of polyphenylene dendrimers via a divergent approach employing the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of materials science and drug development to synthesize and characterize these complex macromolecules. The ability to precisely control the generational growth and surface functionality of these dendrimers opens up numerous possibilities for their application in targeted drug delivery, diagnostics, and other advanced biomedical technologies.
References
- 1. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Supramolecular Linear-Dendritic Nanoreactors: Synthesis and Catalytic Activity in “Green” Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. jconsortium.com [jconsortium.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3,5-Dibromophenylboronic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 3,5-Dibromophenylboronic acid.
Troubleshooting Guide
This section addresses specific issues encountered during the experiment, offering potential causes and actionable solutions.
| Issue Observed | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Use a pre-activated Pd(0) catalyst or a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[1] • If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[1] • Use fresh catalyst and ligands. |
| Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. | • Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, Toluene/water, THF/water).[2][3] • Incrementally increase the reaction temperature, as some couplings require more forcing conditions.[4][5] | |
| Poor Reagent Quality: Degradation of the boronic acid or aryl halide. | • Use fresh, high-purity this compound and aryl halide. Boronic acids can degrade over time.[1] | |
| Significant Side Products | Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | • Use anhydrous solvents and ensure the base is thoroughly dried. • Consider using a milder base like K₂CO₃ or KF.[1] • Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) to prevent premature decomposition.[5][6] |
| Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules. | • Thoroughly degas the solvent and reaction mixture to remove all traces of oxygen, which promotes homocoupling.[1][7] • Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[8][9] | |
| Dehalogenation: The aryl halide is reduced, replacing a bromine atom with hydrogen. | • This can occur when using amine bases or alcohol solvents, which can act as hydride sources.[7] Consider alternative solvent/base combinations. | |
| Mixture of Mono- and Di-substituted Products | Incomplete Reaction: Insufficient reaction time, temperature, or equivalents of coupling partner. | • Increase the reaction time and/or temperature. • Use a sufficient excess of the aryl boronic acid coupling partner (e.g., >2.2 equivalents) to drive the reaction to the di-substituted product. |
| Stoichiometry: Incorrect ratio of reactants. | • Carefully control the stoichiometry. To favor di-substitution, use slightly more than 2 equivalents of the coupling partner for each equivalent of this compound. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or giving very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][7] Ensure your solvent is properly degassed and the reaction is run under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][8]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture.[1]
Q2: I am observing a significant amount of debrominated starting material (phenylboronic acid or bromobenzene). What is causing this?
A2: This side product is a result of protodeboronation, the replacement of the boronic acid group with a hydrogen atom.[1] This is a common side reaction, particularly with strong bases in aqueous media which can accelerate the process.[1] To minimize this, consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) and use anhydrous solvents.[1][10]
Q3: How can I prevent the formation of homocoupling byproducts?
A3: Homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[7] To prevent this, it is critical to thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3][9] Maintaining a positive pressure of inert gas throughout the reaction setup is also essential.
Q4: I am trying to achieve di-substitution on the this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?
A4: To favor the formation of the di-substituted product, you need to ensure the reaction goes to completion.
-
Stoichiometry: Use a slight excess of your coupling partner (e.g., 2.2-2.5 equivalents) relative to the this compound.
-
Reaction Conditions: You may need more forcing conditions to achieve the second coupling, which can be sterically more demanding. Try increasing the reaction temperature or extending the reaction time.[4]
-
Catalyst System: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often improve the efficiency of sterically hindered couplings.[1]
Q5: What are the best general conditions (base, solvent) to start with for this type of coupling?
A5: A good starting point for optimizing the Suzuki coupling of this compound is to use a combination of a moderately strong inorganic base and an ethereal solvent mixture.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and widely used.[2][11]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 ratio) is a common and effective solvent system.[2][3] Toluene/water is another viable option. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Data on Reaction Condition Optimization
The choice of base and solvent significantly impacts the yield of Suzuki coupling reactions. The following tables summarize general findings that can be applied to optimize your reaction with this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Yield | Notes |
| K₃PO₄ | 2-3 equiv, Dioxane/H₂O | Good to Excellent[2] | Often provides high yields and is a good first choice for difficult couplings. |
| K₂CO₃ | 2-3 equiv, Toluene/H₂O or DMF/H₂O | Moderate to Good[11][12] | A milder base, useful for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | 2-3 equiv, Dioxane or THF | Good to Excellent[13] | Highly effective, especially for challenging or sterically hindered substrates.[14] |
| KF | 3 equiv, THF | Variable | Can be effective in preventing protodeboronation but may lead to slower reaction rates.[10] |
| NaOH | 2 equiv, MeOH/H₂O | Good[15] | A strong base that can be effective but may promote side reactions like protodeboronation. |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Solvent System (v/v) | Typical Temperature | Yield | Notes |
| 1,4-Dioxane / H₂O | 80-100 °C | Good to Excellent[2] | A very common and robust solvent system for a wide range of substrates. |
| Toluene / H₂O | 80-110 °C | Good | Another widely used biphasic system. |
| THF / H₂O | 65-75 °C | Moderate to Good[3] | Lower boiling point may require longer reaction times. |
| DMF / H₂O | 70-110 °C | Good[12] | A polar aprotic solvent that can be effective but may be harder to remove. |
| Ethanol / H₂O | 80 °C | Good[16] | A greener solvent option that can provide high yields. |
Optimized Experimental Protocol
This protocol provides a general procedure for the di-arylation of this compound. It should be optimized for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Halide (2.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (2.2 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Diagram 3: Reaction Component Relationships
Caption: Interdependencies of components in the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preventing homocoupling of 3,5-Dibromophenylboronic acid in Suzuki reactions
Topic: Preventing Homocoupling of 3,5-Dibromophenylboronic Acid
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this compound, with a specific focus on preventing the formation of the homocoupled byproduct (3,3',5,5'-tetrabromo-1,1'-biphenyl).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl. This is undesirable because it consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can complicate purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3][4]
-
Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[1][4][5] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][3][6]
-
Palladium(II) Precatalysts: Using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst can lead to homocoupling. The Pd(II) can react directly with the boronic acid to form the homocoupled product during its in-situ reduction to the catalytically active Pd(0) state.[2][3][4]
Q3: Are electron-deficient boronic acids like this compound more susceptible to homocoupling?
A3: Yes, electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[7][8] It is crucial to optimize reaction parameters to favor the desired cross-coupling pathway.
Q4: How does the choice of palladium catalyst and ligand affect homocoupling?
A4: The selection of the palladium source and ligand is critical for minimizing homocoupling.
-
Palladium Source: Whenever possible, using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is advantageous as it bypasses the problematic in-situ reduction step.[2] If a Pd(II) precatalyst is used, adding a mild reducing agent may help suppress homocoupling.[6][9]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[2][7][8] These ligands accelerate the reductive elimination step of the catalytic cycle, which forms the desired product.[4][10] A faster reductive elimination reduces the lifetime of intermediates that could lead to side reactions like homocoupling.[2]
Q5: What is the role of the base, and can it influence the formation of byproducts?
A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][12][13][14] While its primary role is to promote the desired reaction, the choice and stoichiometry of the base can be important. Using fewer equivalents of a base may favor the reactivity of boronic acids with lower pKa values.[15] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[12]
Troubleshooting Guides
Issue: Low yield of the desired product with significant formation of 3,3',5,5'-tetrabromo-1,1'-biphenyl.
This common issue points directly to homocoupling of the this compound. Follow these troubleshooting steps to optimize your reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and minimizing homocoupling.
Key Factors Influencing Homocoupling
The interplay between several factors determines the extent of the undesired homocoupling side reaction. Understanding these relationships is key to successful reaction design.
Caption: Relationship between key reaction components and the formation of homocoupling byproduct.
Data on Reaction Condition Optimization
Optimizing reaction parameters can significantly suppress the formation of the homocoupled dimer. The following table summarizes results from a study aimed at minimizing a persistent homocoupling impurity.
| Entry | Palladium Source | Additive | Degassing Method | Dimer Impurity (%) |
| 1 | Pd(OAc)₂ | None | Standard N₂ Purge | 2.0 - 5.0 |
| 2 | 5% Pd/C | None | Standard N₂ Purge | ~1.0 - 2.5 |
| 3 | Pd(OAc)₂ | Potassium Formate | Subsurface N₂ Sparge | < 0.1 |
| 4 | Palladium Black | Potassium Formate | Subsurface N₂ Sparge | < 0.1 |
Table adapted from a study on suppressing a palladium-mediated homocoupling reaction. While not specific to this compound, it demonstrates effective strategies.[6]
Key Takeaways:
-
Rigorous Degassing: A simple subsurface nitrogen sparge is highly effective at removing dissolved oxygen, significantly reducing homocoupling.[6][9]
-
Additives: The addition of a mild reducing agent, like potassium formate, can minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[6][9]
-
Catalyst Choice: While Pd(OAc)₂ is common, heterogeneous catalysts like Pd/C or palladium black can also be effective and may simplify catalyst removal.[6]
Experimental Protocol: Minimizing Homocoupling
This generalized protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.
1. Degassing the Solvent:
-
Choose an appropriate solvent system (e.g., dioxane/water, toluene).
-
Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[4] For maximum oxygen removal, perform three freeze-pump-thaw cycles.[4]
2. Reaction Setup:
-
To a Schlenk flask or similar reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[4]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
3. Reagent Addition:
-
Add the degassed solvent to the flask via syringe under a positive pressure of inert gas.[4]
-
In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.[4]
-
Crucial Step: Add the boronic acid solution to the reaction mixture slowly using a syringe pump over a period of time (e.g., 30-60 minutes). This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[4]
4. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][16] Note that excessively high temperatures (>100 °C) can sometimes lead to catalyst decomposition (palladium black precipitation) and lower yields.[16]
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][4]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Suzuki Cycle vs. Homocoupling Pathway
Caption: The desired Suzuki catalytic cycle in competition with the Pd(II)-mediated homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dibromophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3,5-Dibromophenylboronic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities include:
-
Boroxine (Anhydride): The primary impurity is often the cyclic anhydride, a trimer formed by the dehydration of three boronic acid molecules. This is especially prevalent if the compound has been exposed to heat or drying agents.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, this may include 1,3,5-tribromobenzene or 1,3-dibromobenzene.
-
Homocoupling Byproducts: Small amounts of biphenyl species formed from the coupling of the Grignard or lithiated intermediate.
-
Residual Solvents: Solvents used in the synthesis and workup, such as THF, diethyl ether, or hexane.
-
Inorganic Salts: Salts like magnesium halides (from Grignard formation) or lithium salts that are not fully removed during the initial aqueous workup.
Q2: My this compound appears as a sticky solid or oil. What should I do?
A2: An oily or sticky appearance often suggests the presence of significant impurities, particularly residual solvents or the boroxine form. Trituration with a non-polar solvent like cold hexane can help solidify the product by washing away less polar impurities.[2] If this fails, column chromatography or recrystallization will be necessary.
Q3: Is it possible to purify this compound without using column chromatography?
A3: Yes, for moderately pure samples (~80-90%), recrystallization or an acid-base extraction can be effective. An acid-base workup takes advantage of the acidic nature of the boronic acid group, allowing it to be separated from neutral organic impurities.[3] Recrystallization from a suitable solvent system can also yield high-purity material if the impurities have different solubility profiles.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: Pure this compound has a high melting point, reported as >300 °C.[4] A broad or depressed melting point indicates the presence of impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR is particularly useful for identifying organic impurities and the presence of the boroxine, which will have distinct aromatic signals and a different B-OH proton signal (or lack thereof) compared to the boronic acid.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify and quantify impurities.
Troubleshooting Purification Issues
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after column chromatography | The compound is highly polar and is sticking to the silica gel.[5] | 1. Use a more polar eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). 2. Consider using neutral alumina as the stationary phase instead of silica gel.[3] 3. Add a small amount of acetic acid to the eluent to help protonate the silanols and reduce streaking (use with caution as it may promote boroxine formation upon solvent removal). |
| Product crystallizes out on the column | The chosen eluent system is not polar enough to keep the product dissolved. | Increase the polarity of the eluent. It may be necessary to switch to a different solvent system entirely. Ensure the crude material is fully dissolved before loading onto the column. |
| Recrystallization fails (oils out or no crystals form) | 1. The solvent is too non-polar, causing the compound to precipitate as an oil. 2. The solvent is too polar, and the compound remains fully dissolved even when cooled. 3. Supersaturation has not been achieved. | 1. Use a mixed solvent system. Dissolve the compound in a minimal amount of a good, hot solvent (like ethanol or ethyl acetate) and slowly add a poor solvent (like water or hexane) until turbidity persists. Reheat to dissolve and then cool slowly.[6] 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure product. |
| Boroxine is still present after purification | The purification conditions (e.g., heating during recrystallization or on a rotary evaporator) are causing dehydration. | 1. Minimize heating during solvent removal. 2. To convert boroxine back to the boronic acid, dissolve the crude material in a solvent like diethyl ether or ethyl acetate and wash with a copious amount of water or a slightly acidic aqueous solution (e.g., dilute HCl). The boronic acid will partition into the organic layer. |
| Product decomposes on silica gel | The acidic nature of standard silica gel can cause degradation or dehydration of boronic acids.[7] | 1. Use deactivated or neutral silica gel. 2. Purify the corresponding boronate ester (e.g., pinacol ester) first, as they are generally more stable to chromatography, and then hydrolyze it to the boronic acid in a final step.[7] |
Purification Method Comparison
The following table summarizes common purification techniques and their typical outcomes for arylboronic acids like this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, scalable, cost-effective. | Can be time-consuming to find the right solvent; potential for material loss in the mother liquor. |
| Silica Gel Chromatography | >99% | 50-90% | High resolution for separating closely related impurities. | Can be tedious; risk of product degradation/adsorption on silica; generates solvent waste.[8] |
| Acid-Base Extraction | 90-98% | 70-95% | Good for removing neutral impurities; quick. | Ineffective for removing acidic or basic impurities; may require large solvent volumes. |
| Trituration | <95% | >90% | Very simple and fast for removing minor, soluble impurities. | Only suitable for crude material that is already mostly pure and solid. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold hexane to aid drying.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3.[9] A typical system might be 7:3 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column using the selected eluent system. If separation is poor, a gradient elution (gradually increasing the polarity, e.g., from 9:1 to 7:3 Hexane:EtOAc) can be used.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-二溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
Identifying and minimizing byproducts in 3,5-Dibromophenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromophenylboronic acid. The information provided aims to help identify and minimize common byproducts in reactions involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts in reactions involving this compound, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 1,3-dibromobenzene. This process is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form 3,3',5,5'-tetrabromobiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired dimerization.
Q2: How can I detect the formation of these byproducts?
A2: Byproducts can be identified and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and visualize the presence of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile byproducts like 1,3-dibromobenzene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify both the desired product and non-volatile byproducts like the homocoupling product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the main product and identify the characteristic signals of the byproducts.
Q3: What general strategies can be employed to minimize byproduct formation?
A3: Minimizing byproducts in reactions with this compound generally involves careful control of reaction parameters to favor the desired cross-coupling pathway over side reactions. Key strategies include:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxygen, which can promote homocoupling.
-
Degassing Solvents: Thoroughly degassing the solvents before use helps to remove dissolved oxygen.
-
Choice of Base: The nature and strength of the base can significantly influence the rates of both the desired reaction and side reactions. Milder bases are often preferred.
-
Control of Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of byproduct formation. Optimization of the reaction temperature is key.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can have a profound impact on the reaction's selectivity and efficiency.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring homocoupling.
Troubleshooting Guides
Issue 1: Significant Formation of 1,3-Dibromobenzene (Protodeboronation Product)
Symptoms:
-
Lower than expected yield of the desired cross-coupled product.
-
Presence of a significant peak corresponding to 1,3-dibromobenzene in GC-MS or LC-MS analysis.
-
Characteristic signals of 1,3-dibromobenzene observed in the ¹H NMR spectrum of the crude product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excessive Water Content or High pH | High pH and the presence of water can accelerate protodeboronation.[1] Use anhydrous solvents and consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. If an aqueous medium is necessary, minimize the amount of water. |
| High Reaction Temperature | Elevated temperatures can promote the protodeboronation pathway. Optimize the reaction temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Prolonged Reaction Time | Extended reaction times can lead to increased degradation of the boronic acid. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. |
| Inefficient Transmetalation | If the transmetalation step of the Suzuki-Miyaura catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation. Employ a more active catalyst/ligand system that promotes rapid transmetalation. |
Experimental Protocol to Minimize Protodeboronation:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, base, and palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of 3,3',5,5'-Tetrabromobiphenyl (Homocoupling Product)
Symptoms:
-
A significant impurity with a mass corresponding to the homocoupling product is detected by MS.
-
The isolated product is contaminated with a less polar, high molecular weight byproduct.
-
Complex aromatic signals in the ¹H NMR that do not correspond to the starting materials or the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure the reaction is carried out under a strict inert atmosphere. Use thoroughly degassed solvents and sparge the reaction mixture with an inert gas before adding the catalyst. |
| High Concentration of Palladium(II) Species | Pd(II) species can promote homocoupling. The use of a Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize this. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some cases. |
| High Instantaneous Concentration of Boronic Acid | A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. |
| Suboptimal Ligand Choice | The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step, favoring the formation of the cross-coupled product. |
Experimental Protocol to Minimize Homocoupling:
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a bulky phosphine ligand like SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
To a Schlenk flask under a positive pressure of inert gas, add the aryl halide, base, palladium catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Heat the reaction mixture to the optimized temperature (e.g., 90-110 °C).
-
Add the boronic acid solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and follow a standard aqueous work-up and purification procedure as described in the previous protocol.
Data Presentation
While specific quantitative data for byproduct formation in this compound reactions is dispersed throughout the literature and highly dependent on the specific coupling partners and reaction conditions, the following table provides a qualitative guide to the expected impact of various parameters on byproduct formation.
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Change | Expected Impact on Protodeboronation | Expected Impact on Homocoupling |
| Base | Stronger (e.g., NaOH) vs. Weaker (e.g., K₂CO₃, K₃PO₄) | Increase | Generally less direct impact |
| Temperature | Increase | Increase | May Increase |
| Reaction Time | Increase | Increase | May Increase |
| Oxygen | Presence vs. Absence | Minimal direct impact | Significant Increase |
| Water Content | Increase | Increase | Minimal direct impact |
| Boronic Acid Concentration | High instantaneous concentration | Minimal direct impact | Increase |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A decision-tree workflow for troubleshooting byproduct formation.
Suzuki-Miyaura Catalytic Cycle and Points of Byproduct Formation
Caption: The Suzuki-Miyaura catalytic cycle with key byproduct pathways.
References
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 3,5-Dibromophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and poisoning in cross-coupling reactions involving 3,5-Dibromophenylboronic acid.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in Suzuki-Miyaura reactions with this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
1. Catalyst Inactivity or Decomposition:
-
Visual Inspection: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates the agglomeration of the active Pd(0) catalyst into an inactive form.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and prevent agglomeration.
-
Pre-catalyst Choice: Consider using a more stable and readily activated pre-catalyst.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst oxidation and decomposition.
-
2. Sub-optimal Reaction Conditions:
-
Base Selection: The choice of base is critical. An inappropriate base may not be strong enough to activate the boronic acid or may have poor solubility in the reaction medium.
-
Troubleshooting Steps: Screen a variety of bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).
-
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and the catalyst complex.
-
Troubleshooting Steps: Common solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., dioxane, toluene, or THF) and water. The ratio of the organic solvent to water can significantly impact the reaction outcome.
-
3. Issues with Starting Materials:
-
Purity of this compound: Impurities in the boronic acid can act as catalyst poisons.
-
Troubleshooting Steps: Use high-purity this compound. If the purity is questionable, consider purification by recrystallization.
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the consumption of the starting material.
-
Troubleshooting Steps:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupling product of the boronic acid or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common challenge. Here’s how to address the most frequent ones:
1. Homocoupling of this compound:
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to eliminate oxygen.
-
Use a Pd(0) Source: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
-
2. Dehalogenation of the Aryl Halide Partner:
-
Cause: The replacement of a bromine atom with a hydrogen atom can occur if there is a source of hydride in the reaction mixture.
-
Troubleshooting Steps:
-
Base Selection: Avoid using bases that can act as hydride donors, such as alkoxides, if dehalogenation is a significant issue.
-
Solvent Choice: Select a solvent that is less likely to act as a hydride source.
-
3. Double Suzuki Coupling:
-
Cause: Due to the presence of two bromine atoms, this compound can potentially undergo a second Suzuki coupling.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the coupling partners. Using a 1:1 ratio or a slight excess of the aryl halide partner can favor mono-arylation.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is formed. Lowering the reaction temperature may also improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation in my reaction? A1: The most common visual sign is the formation of a black precipitate, which is palladium black. This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive, heterogeneous form. Another indicator can be a color change of the reaction mixture that deviates from the expected progression.
Q2: Can the two bromine atoms on this compound influence catalyst deactivation? A2: Yes, the electronic properties of this compound, influenced by the two electron-withdrawing bromine atoms, can affect the stability of the palladium catalyst. These electronic effects can influence the rates of oxidative addition and reductive elimination, potentially leading to the accumulation of unstable intermediates that are prone to decomposition.
Q3: How can I prevent protodeboronation of this compound? A3: Protodeboronation is a common side reaction for many boronic acids. To minimize it, you can:
-
Use a slight excess of the boronic acid (1.2 to 1.5 equivalents).
-
Convert the boronic acid to a more stable derivative, such as a pinacol ester, before the coupling reaction.
-
Use milder bases and anhydrous conditions where possible, as strong bases and water can accelerate this side reaction.
Q4: Are there specific ligands that are recommended for reactions with di-substituted arylboronic acids like this one? A4: Yes, for challenging substrates like di-substituted arylboronic acids, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and other Buchwald-type ligands are often more effective. These ligands help to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent catalyst decomposition.
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of a Model Suzuki-Miyaura Reaction with this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | DMF | 110 | 12 | 20 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 80 | 8 | 88 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends in Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent and, if required, degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a sterically hindered substrate failing or giving low yields?
A1: Low yields in Suzuki couplings with sterically hindered substrates are common and typically stem from the steric hindrance impeding key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging transformations.[1] Success hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent to overcome these steric barriers.
Q2: What are the most critical factors to consider when optimizing the reaction?
A2: The three most critical parameters to optimize for a successful sterically hindered Suzuki coupling are:
-
Catalyst and Ligand Selection: This is paramount. Bulky, electron-rich ligands are essential to promote the formation of a reactive palladium(0) species and facilitate both the oxidative addition of the hindered aryl halide and the final reductive elimination step.[1]
-
Base Selection: The base activates the boronic acid for transmetalation. Its strength and solubility can significantly impact the reaction rate and yield.[1]
-
Solvent Selection: The solvent influences the solubility of the reagents and the stability and activity of the catalyst.
Q3: What are common side reactions with sterically hindered substrates and how can I minimize them?
A3: Common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be minimized by using milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or by converting the boronic acid to a more stable derivative like a pinacol ester.
-
Homocoupling: The self-coupling of the boronic acid can be reduced by ensuring a thoroughly degassed, oxygen-free reaction environment and by using bulky ligands that sterically disfavor this pathway.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen. This can be mitigated by optimizing reaction conditions to favor the cross-coupling pathway.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst/ligand system. 2. Inappropriate base. 3. Low reaction temperature. 4. Catalyst deactivation due to oxygen. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. For very hindered systems, consider t-BuOK.[1] 3. Increase the reaction temperature. Microwave irradiation can also be effective. 4. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions are too harsh. 2. Presence of water. | 1. Use a milder base such as K₃PO₄ or KF. 2. Use anhydrous solvents and reagents. 3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Formation of Homocoupling Products | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction. 2. The use of bulky ligands can also suppress homocoupling. |
| Decomposition of Starting Materials or Product | 1. Reaction temperature is too high. 2. Base is too strong for functional groups present on the substrates. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Switch to a milder base if your substrates have base-sensitive functional groups. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of sterically hindered substrates under various conditions.
Table 1: Comparison of Ligands for the Coupling of 2-Bromomesitylene and Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 95 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 97 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 96 |
Table 2: Comparison of Bases for the Coupling of 1-Bromo-2,6-dimethylbenzene and Phenylboronic Acid
| Base | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 110 | 92 |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Dioxane | 100 | 95 |
| K₂CO₃ | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 100 | 75 |
| t-BuOK | Pd(OAc)₂ / SPhos | Toluene | 80 | 88 |
Table 3: Comparison of Solvents for the Coupling of 2-Chloro-1,3-dimethylbenzene and Phenylboronic Acid
| Solvent | Catalyst System | Base | Temp (°C) | Yield (%) |
| Toluene | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 94 |
| Dioxane | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | 91 |
| 2-Propanol | [Pd(IPr)(cin)Cl] | t-BuOK | RT | 98 |
| THF | Pd(OAc)₂ / XPhos | K₃PO₄ | 65 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide
This protocol describes a general method for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid using a Buchwald ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by subjecting the flask to three cycles of vacuum followed by backfilling with the inert gas.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Troubleshooting Protodeboronation of 3,5-Dibromophenylboronic Acid
Welcome to the technical support center for scientists, researchers, and drug development professionals working with 3,5-Dibromophenylboronic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common and often frustrating side reaction in cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this converts your this compound into 1,3-dibromobenzene. This side reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process by introducing a significant byproduct.[2][3] Arylboronic acids with electron-withdrawing groups, such as the bromine atoms in this compound, can be particularly susceptible to protodeboronation under certain conditions.
Q2: What are the primary drivers of protodeboronation in my Suzuki-Miyaura coupling reaction?
A2: Several factors can significantly accelerate the rate of protodeboronation:
-
pH and Base: The reaction pH is a critical factor.[3] Base-catalyzed protodeboronation is common and often proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻). Strong bases (e.g., NaOH, KOH) and high pH (>10) can increase the rate of this side reaction.
-
Temperature: Elevated reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2]
-
Aqueous Media: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[2]
-
Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the productive coupling and the protodeboronation side reaction.
-
Reaction Time: Prolonged exposure of the boronic acid to the reaction conditions can lead to increased degradation via protodeboronation.
Q3: How can I detect and quantify protodeboronation in my reaction mixture?
A3: The most direct way to confirm protodeboronation is to identify the byproduct, 1,3-dibromobenzene, in your crude reaction mixture. This can be achieved using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of starting materials and the formation of both the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of 1,3-dibromobenzene and quantify its presence relative to an internal standard.
Q4: Are boronic esters, like the pinacol ester of this compound, more stable?
A4: Generally, converting a boronic acid to its pinacol ester (a boronate ester) can enhance its stability, making it easier to handle, purify, and store. However, it is a common misconception that pinacol esters are completely immune to protodeboronation under reaction conditions.[4] They can still undergo hydrolysis back to the boronic acid, which then protodeboronates. A more effective strategy for unstable boronic acids is the use of MIDA (N-methyliminodiacetic acid) boronates, which participate in a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with protodeboronation.
| Symptom | Potential Cause | Recommended Action |
| Low to no yield of desired product; significant amount of 1,3-dibromobenzene detected. | High rate of protodeboronation. | 1. Modify Reaction Base: Switch from strong bases (NaOH, KOH) to milder, anhydrous bases like K₃PO₄ or Cs₂CO₃. 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Consider using anhydrous solvents like 2-MeTHF or toluene instead of aqueous mixtures. 4. Optimize Catalyst System: Employ a highly active catalyst system (e.g., a pre-formed Pd(0) catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the desired coupling. 5. Use a Protected Boronic Acid: Consider using the this compound pinacol ester or, for maximum stability, a MIDA boronate. |
| Inconsistent yields between reaction batches. | Degradation of this compound upon storage. | 1. Use Fresh Reagent: Use freshly purchased or prepared this compound. 2. Proper Storage: Store the boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (refrigerated). 3. Check Purity: Before use, check the purity of the boronic acid by NMR to ensure no significant degradation has occurred during storage. |
| Reaction is sluggish and requires prolonged heating, leading to byproduct formation. | Inefficient catalytic system for the specific substrates. | 1. Screen Catalysts and Ligands: Test a panel of palladium catalysts and phosphine ligands to identify a more active system for your specific aryl halide and this compound. 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may accelerate the desired reaction. |
Quantitative Data Summary
| Parameter | Condition A (High Protodeboronation) | Condition B (Low Protodeboronation) |
| Base | Strong, aqueous bases (e.g., 2M NaOH) | Mild, anhydrous bases (e.g., K₃PO₄) |
| Solvent | Protic/aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous aprotic solvents (e.g., 2-MeTHF, Toluene) |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) |
| Catalyst System | Less active catalyst (e.g., Pd(PPh₃)₄) | Highly active catalyst (e.g., SPhos Pd G3) |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous base (e.g., finely ground K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., 2-MeTHF or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried (>120 °C) overnight and allowed to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Quantitative Analysis of Protodeboronation by ¹H NMR
This protocol can be used to determine the extent of protodeboronation in a completed reaction or to study the stability of the boronic acid under specific conditions.
Materials:
-
Crude reaction mixture or a sample from a stability study
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard of known concentration in the deuterated solvent.
-
Analysis: Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of the internal standard stock solution.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample.
-
Calculation: By integrating the signals corresponding to the desired product, the protodeboronated byproduct (1,3-dibromobenzene), and the internal standard, the relative amounts and the yield of each can be calculated.
Visualizations
References
Recrystallization methods for purifying 3,5-Dibromophenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3,5-Dibromophenylboronic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: Common impurities include boroxines (anhydrides) and boric acid. Boroxines are cyclic trimers that form from the dehydration of the boronic acid, while boric acid can result from protodeboronation during synthesis or workup.[1] Depending on the synthetic route, residual starting materials or byproducts may also be present.
Q2: Why is recrystallization the preferred method for purifying this compound? A2: Recrystallization is an effective and scalable technique for purifying crystalline solids like this compound. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1] Chromatographic methods, such as silica gel column chromatography, are often challenging for boronic acids as they can stick to or be destroyed by the silica.[2]
Q3: What are the best solvents for recrystallizing this compound? A3: A mixed solvent system is often most effective for arylboronic acids.[3] A common approach involves dissolving the compound in a solvent in which it is readily soluble when hot (like ethyl acetate or an alcohol) and then adding an anti-solvent in which it is poorly soluble (like hexane or heptane) to induce crystallization.[3][4] Aqueous solvent systems can also be beneficial as they help to hydrolyze any boroxine impurities back into the desired boronic acid.[1]
Q4: My this compound "oils out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to come out of the solution as a liquid instead of a solid. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent. Allowing the solution to cool more slowly can also prevent this issue.[1]
Q5: How can I maximize the yield of pure crystals? A5: To maximize recovery, use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1][5] Ensure the solution is cooled thoroughly, first to room temperature and then in an ice bath, to promote maximum crystallization.[6] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; The solution cooled too rapidly. | Reheat the solution to boil off some solvent. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[1] If necessary, scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Yield of Purified Product | An excess of solvent was used for dissolution; The crystals were washed with too much or warm solvent. | Use the minimum amount of hot solvent for dissolution. Always wash the collected crystals with a small volume of ice-cold solvent.[1][5] |
| Product is Still Impure After Recrystallization | The cooling process was too fast, trapping impurities within the crystal lattice; The chosen solvent system was not optimal. | Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[1] Experiment with a different solvent system. Using an aqueous co-solvent can help remove boroxine impurities by hydrolyzing them.[1] |
| Colored Impurities Remain | The impurities are soluble in the recrystallization solvent. | If the impurities are colored, you can add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[5][6] |
Quantitative Data: Solubility of Phenylboronic Acid Analogs
| Solvent | Phenylboronic Acid Solubility | Temperature (°C) |
| Water | 1.9 g / 100 g | 20 |
| Chloroform | Moderate | - |
| Acetone | High | - |
| 3-Pentanone | High | - |
| Dipropyl ether | High | - |
| Methylcyclohexane | Very Low | - |
Data compiled from references[7][9]. This table serves as a qualitative and semi-quantitative guide for solvent screening.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol details a mixed-solvent recrystallization, a robust method for purifying many arylboronic acids.[4]
-
Solvent Selection: Based on solubility principles, a good starting point is a polar solvent like Ethyl Acetate (in which the compound is soluble) paired with a nonpolar anti-solvent like Hexane (in which the compound is insoluble).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate while stirring and gently heating (e.g., on a hot plate) until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.[6]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes solid impurities.[6]
-
-
Crystallization:
-
Remove the flask from the heat source.
-
Slowly add hexane dropwise to the hot ethyl acetate solution while gently swirling. Continue adding hexane until the solution becomes slightly and persistently cloudy (turbid).
-
If too much hexane is added and the solution becomes very cloudy, add a few drops of hot ethyl acetate until the solution is clear again.[6]
-
-
Cooling:
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold hexane to remove any remaining soluble impurities.[6]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass to air-dry or place them in a vacuum oven at a low temperature. The melting point of this compound is >300 °C, so it is stable to moderate heat.
-
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Column chromatography techniques for 3,5-Dibromophenylboronic acid purification
Welcome to the technical support center for the purification of 3,5-Dibromophenylboronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often challenging to purify by standard column chromatography?
A: The purification of this compound can be complex due to its unique chemical properties. The molecule possesses a polar boronic acid group [-B(OH)₂] and a non-polar dibromophenyl ring. This dual nature can lead to problematic interactions with common stationary phases. On polar silica gel, the acidic boronic acid group can interact very strongly, causing significant streaking and poor elution.[1] Conversely, on non-polar reversed-phase columns (like C18), the compound may be too polar to be retained effectively, leading to elution in the void volume.[1]
Furthermore, like other boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine.[2][3] This can complicate analysis and purification, although it is not strictly an impurity as the forms are interconvertible.
Q2: What are the typical impurities found in crude this compound?
A: Impurities largely depend on the synthetic route but commonly include unreacted starting materials, homocoupling byproducts (e.g., 3,3',5,5'-tetrabromobiphenyl), and protodeboronation products, where the boronic acid functional group is replaced by a hydrogen atom (forming 1,3-dibromobenzene).[4] The presence of the aforementioned boroxine anhydride is also common in the solid state or in non-aqueous solutions.[5][6]
Q3: What stationary phase is recommended for the column chromatography of this compound?
A: The choice of stationary phase is critical.
-
Silica Gel: This is the most common stationary phase for flash chromatography but its acidic nature can cause issues.[7] If streaking or low recovery is observed, alternatives should be considered.
-
Neutral or Basic Alumina: Alumina can be a superior alternative to silica gel for acid-sensitive compounds or those that adsorb too strongly to silica.[8]
-
Reversed-Phase Silica (C18): This is standard for HPLC and some flash systems. However, poor retention is a common problem.[1] Using columns designed for polar analytes (e.g., "AQ-type" or those with embedded polar groups) can significantly improve performance.[9]
Q4: What mobile phase (eluent) systems should I start with?
A: Mobile phase selection should be guided by TLC analysis.
-
For Silica Gel/Alumina (Normal Phase): A gradient elution is recommended. Start with a less polar solvent system, such as Hexane/Ethyl Acetate, and gradually increase the polarity by introducing Dichloromethane and/or small percentages of Methanol or Acetone.[8] For acidic compounds like this, adding a small amount (0.5-1%) of acetic acid to the mobile phase can often suppress tailing and lead to sharper peaks.[10]
-
For C18 (Reversed-Phase): The standard mobile phases are mixtures of water and an organic solvent. Start with a high aqueous content (e.g., 90:10 Water/Acetonitrile) and run a gradient to a lower aqueous content. Using an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial to suppress the ionization of the boronic acid and residual silanols on the stationary phase, which enhances retention and improves peak shape.
Q5: Are there effective alternatives to column chromatography for purifying this compound?
A: Yes. For many aryl boronic acids, other methods can be more efficient.
-
Recrystallization: This is a highly effective technique, particularly if the main impurities have different solubility profiles. Recrystallization from hot water or a mixed solvent system like ethanol/water can yield very pure material.[1][11]
-
Derivatization and Extraction: The crude boronic acid can be reacted with diethanolamine to form a stable crystalline adduct that can be easily filtered and purified; the pure boronic acid is then liberated by treatment with acid.[1] Another approach involves a liquid-liquid extraction with a solution containing sorbitol, which selectively complexes with the boronic acid and pulls it into the aqueous layer, leaving less polar impurities behind in the organic phase.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or does not move from the baseline on silica gel. | The compound is highly polar and adsorbs too strongly to the acidic silica.[10] The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., add 1-10% methanol to a dichloromethane or ethyl acetate system).[8] Add a small amount (0.5-1%) of acetic acid to the eluent to compete for active sites.[10] Consider switching to a less acidic stationary phase like neutral alumina.[8] Use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[12] |
| Compound elutes in the void volume (first fractions) on a C18 column. | The compound is too polar for the non-polar stationary phase and has minimal retention.[13] | Increase the aqueous percentage of the mobile phase (e.g., start with 95% water).[14] Use a specialized reversed-phase column designed for retaining polar compounds (e.g., AQ-C18, embedded polar group phases).[9] Ensure the mobile phase pH is low (2.5-3.0) by using an acidic modifier like 0.1% formic acid to suppress ionization. |
| Low or no recovery of product after the column. | The compound may be degrading on the acidic silica gel.[7] The compound may be irreversibly adsorbed to the stationary phase. | First, test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[7] If unstable, switch to a neutral stationary phase like alumina or use deactivated silica. Run the chromatography quickly (flash chromatography) to minimize contact time.[7] |
| Co-elution with an impurity. | The product and impurity have very similar polarities in the chosen solvent system. | Optimize the mobile phase using TLC to maximize the separation factor (ΔRf) between the spots. Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate-based system to a dichloromethane/acetone system). Use a higher-resolution stationary phase (smaller particle size).[10] |
| NMR spectrum is complex, with broad peaks. | Boronic acids reversibly form cyclic trimeric anhydrides (boroxines), especially in a dry state or in aprotic solvents. This is an equilibrium, not necessarily a separable impurity.[2] | This is an inherent property. The anhydride can be hydrolyzed back to the acid by adding water.[3] For NMR analysis, dissolving the sample in a solvent containing a trace of water (like wet DMSO-d₆) or adding a drop of D₂O can simplify the spectrum by shifting the equilibrium to the monomeric acid form. |
Experimental Protocols
Protocol 1: General Method for Silica Gel Flash Chromatography
This protocol provides a general workflow for purifying this compound on a standard silica gel column.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Screen solvent systems of increasing polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate, Dichloromethane/Methanol).
-
The ideal system should give the target compound an Rf value of approximately 0.2-0.35 and provide good separation from impurities.[14]
-
Consider adding 0.5% acetic acid to the chosen eluent to improve peak shape.[10]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles.
-
Add a thin layer of sand on top of the packed silica to protect the surface.[12]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add a portion of dry silica gel (typically 5-10 times the mass of the crude sample) to this solution.[12]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.[12]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, least polar solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent.
-
Collect fractions of a consistent volume and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Systematic Approach to Reversed-Phase HPLC Method Development
This approach is suitable for analytical method development or small-scale preparative purification and is based on established industry practices.
-
Initial Screening:
-
Select a robust, general-purpose C18 column.
-
Perform two initial gradient runs on the crude sample:
-
Low pH: Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient from 5% to 95% B.
-
High pH: Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 10); Mobile Phase B: Acetonitrile. Gradient from 5% to 95% B.
-
-
Compare the retention and peak shape. For boronic acids, low pH conditions typically provide better retention and performance.
-
-
Stationary Phase Optimization:
-
If the initial C18 separation is suboptimal, screen other stationary phases to alter selectivity.
-
Consider a Phenyl-based column, which can offer unique π-π interactions with the aromatic ring.
-
For improved retention of this polar analyte, an embedded polar group (EPG) or a column designed for highly aqueous conditions (like an HSS T3) is an excellent choice.[13]
-
-
Gradient and Mobile Phase Optimization:
-
Once a suitable column and pH are chosen, optimize the gradient slope and time to maximize the resolution between the target compound and its closest eluting impurities.
-
Evaluate methanol as an alternative to acetonitrile as the organic modifier, as this can also significantly change selectivity.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (Starting Point) | Modifier(s) | Notes |
| Silica Gel | Dichloromethane / Ethyl Acetate (95:5) | 0.5 - 1% Acetic Acid | Increase Ethyl Acetate or add Methanol to increase polarity.[8][10] |
| Neutral Alumina | Hexane / Ethyl Acetate (80:20) | None | A good alternative if the compound is unstable on silica.[8] |
| Reversed-Phase C18 | Water / Acetonitrile (95:5) | 0.1% Formic Acid or TFA | Essential for good peak shape and retention. |
Table 2: Typical HPLC Method Development Parameters
| Parameter | Recommended Setting |
| Column Type | XBridge BEH C18, XSelect HSS T3 |
| Column Dimensions | 4.6 x 100 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10-15 minutes |
| Column Temperature | 30 °C |
| Detection | UV @ 254 nm |
| Data adapted from a systematic screening protocol for boronic acids. |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. benchchem.com [benchchem.com]
- 11. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
Impact of water on the stability and reactivity of 3,5-Dibromophenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of 3,5-Dibromophenylboronic acid, with a specific focus on the impact of water on its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the integrity of this compound.
-
Storage Conditions: It is recommended to store the compound at room temperature or refrigerated, depending on the supplier's recommendation, and always under an inert atmosphere (e.g., argon or nitrogen).[1][2] The key is to keep it in a tightly sealed container in a dry, well-ventilated place.[3]
-
Moisture Protection: The compound is sensitive to moisture. Exposure to atmospheric water can lead to the formation of its anhydride, which may affect reactivity.[4][5]
-
Handling: Avoid contact with skin and eyes.[3] Use personal protective equipment such as gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[3]
Q2: I noticed the mass of my boronic acid is inconsistent with the expected molecular weight. Why is this?
A2: this compound can exist in equilibrium with its cyclic anhydride (a boroxine). This is a common characteristic of boronic acids and occurs through the intermolecular dehydration of three boronic acid molecules. Suppliers often indicate that the product contains varying amounts of this anhydride.[4][5] The presence of the anhydride will alter the overall molecular weight of the bulk material. For most applications, such as Suzuki-Miyaura coupling, the boroxine is readily converted back to the active boronic acid monomer in the presence of a base and water or alcohol during the reaction.
Q3: What is protodeboronation and why is it a concern when using this compound?
A3: Protodeboronation (or deboronation) is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] In the case of this compound, this results in the formation of 1,3-dibromobenzene. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification. Water often serves as the proton source for this reaction, which can be catalyzed by acids, bases, or metal catalysts.[6][7]
Q4: Can I use water as a solvent for reactions with this compound?
A4: Yes, water can be used, and is often a component in Suzuki-Miyaura coupling reaction solvent systems (e.g., toluene/water, dioxane/water).[8][9][10] In these cases, a base is used which reacts with the boronic acid to form a more reactive tetrahedral boronate species.[11][12] While water is necessary for this activation, excess water or prolonged reaction times at high temperatures can promote the undesired protodeboronation side reaction.[6][13] The choice to use aqueous conditions depends on the stability of the substrates and the overall reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity in Suzuki Coupling | 1. Reagent Degradation: The boronic acid may have degraded due to improper storage (exposure to moisture/air). 2. Inactive Catalyst: The palladium catalyst may be inactive. 3. Insufficient Base: The base may be too weak or used in insufficient quantity to activate the boronic acid. | 1. Use a fresh bottle of this compound or dry the existing stock under vacuum. 2. Use a fresh source of palladium catalyst. Ensure the reaction is properly degassed to prevent catalyst oxidation. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the equivalents of the current base. |
| Significant Protodeboronation (Formation of 1,3-dibromobenzene) | 1. High Temperature/Long Reaction Time: These conditions can favor the deboronation pathway.[6] 2. Excess Water: Too much water in the reaction can serve as a proton source.[7] 3. Inefficient Catalysis: If the desired coupling reaction is slow, the competing deboronation reaction becomes more prominent.[6] | 1. Attempt the reaction at a lower temperature (e.g., 70-80°C) and monitor closely by TLC or LC-MS to avoid unnecessarily long reaction times. 2. Reduce the volume of water in the solvent system or switch to an anhydrous protocol. 3. Use a more active catalyst/ligand system to accelerate the Suzuki coupling, outcompeting deboronation. |
| Inconsistent Yields Between Batches | 1. Variable Water Content: The amount of water in the boronic acid starting material (as hydrate or from anhydride equilibrium) or solvents may vary. 2. Atmospheric Conditions: Running reactions open to the air can introduce variable amounts of moisture. | 1. Use anhydrous solvents. If using an aqueous system, precisely control the amount of water added. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
Quantitative Data Summary
While specific experimental data on the effect of water for this compound is not extensively published, the following table summarizes representative data based on the known behavior of arylboronic acids in Suzuki-Miyaura coupling reactions.
Table 1: Representative Impact of Water on Suzuki Coupling Yield and Protodeboronation
| Reaction System | Water Content (% v/v) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| Anhydrous Dioxane | 0 | 90 | 12 | 85 | < 5 |
| Dioxane / Water | 10 | 90 | 12 | 92 | 6 |
| Dioxane / Water | 25 | 90 | 12 | 80 | 18 |
| Dioxane / Water | 10 | 110 | 12 | 75 | 23 |
| Dioxane / Water | 10 | 90 | 24 | 88 | 11 |
Note: This data is illustrative, based on general principles of boronic acid chemistry. Actual results will vary based on the specific aryl halide, catalyst, ligand, and base used.
Visualized Pathways and Workflows
Caption: Equilibrium of this compound with its anhydride and boronate form in the presence of water and base.
Caption: Logic diagram for troubleshooting low yields in reactions involving this compound.
Caption: Competing reaction pathways for this compound under coupling conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to minimize the risk of protodeboronation by excluding water.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous dioxane to achieve a 0.1 M concentration with respect to the aryl halide.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling under Aqueous Biphasic Conditions
This protocol utilizes water to facilitate the reaction, which can be effective for certain substrates.[8][9]
Materials:
-
This compound (1.5 eq)
-
Aryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.5 eq), the aryl bromide (1.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add toluene and deionized water in a 4:1 ratio (v/v) to achieve a 0.2 M concentration with respect to the aryl bromide.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. chemscene.com [chemscene.com]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. This compound (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid coupling partner is critical, as its electronic and steric properties significantly influence reaction kinetics and overall yield. This guide provides a comparative analysis of the reactivity of 3,5-dibromophenylboronic acid, an electron-deficient substrate, against other common arylboronic acids.
Performance Comparison of Arylboronic Acids
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is largely dictated by the rate of the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The electronic nature of the substituents on the phenyl ring of the boronic acid plays a pivotal role in this process.
This compound is characterized by the presence of two electron-withdrawing bromine atoms. These substituents decrease the electron density of the aromatic ring, which in turn reduces the nucleophilicity of the carbon atom attached to boron. This diminished nucleophilicity generally leads to a slower rate of transmetalation compared to electron-neutral or electron-rich arylboronic acids. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, may be required to achieve high yields. Furthermore, electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
In contrast:
-
Phenylboronic acid , being electronically neutral, serves as a standard benchmark for reactivity.
-
Electron-rich arylboronic acids , such as 4-methoxyphenylboronic acid, possess electron-donating groups that increase the nucleophilicity of the aryl ring, generally leading to faster transmetalation and higher reaction yields under milder conditions.
-
Sterically hindered arylboronic acids , for instance, 2-methylphenylboronic acid, present a different challenge. The steric bulk near the boronic acid moiety can impede the approach to the palladium complex, thereby slowing down the transmetalation step, irrespective of the electronic effects.
Data Presentation
| Arylboronic Acid | Substituent Effect | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Electron-Deficient | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Phenylboronic Acid | Electron-Neutral | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
| 4-Methoxyphenylboronic Acid | Electron-Rich | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 1 | 98 |
| 2-Methylphenylboronic Acid | Sterically Hindered | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 16 | 85 |
Disclaimer: The data presented in this table is compiled from various sources and is for illustrative purposes only. Reaction conditions are not identical, and yields can vary significantly based on the specific catalyst, ligand, base, solvent, temperature, and substrates used.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%) and ligand (if required).
-
Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. A degassed solvent (e.g., toluene, dioxane, DMF, THF/water mixture) is then added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC, LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualization
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Dibromophenylboronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of 3,5-Dibromophenylboronic acid and its reaction products is critical for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose. The choice between them is contingent on the specific analytical requirements, including the volatility, polarity, and thermal stability of the analytes.
This guide provides an objective comparison of HPLC and GC-MS methods, complete with experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable analytical technique for your research needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] For arylboronic acids like this compound, reversed-phase HPLC (RP-HPLC) is a frequently used approach.[1][2]
Advantages of HPLC:
-
Direct Analysis: Often requires minimal sample preparation, allowing for the direct analysis of the parent compound and non-volatile impurities.[1]
-
High Throughput: Can be automated for routine quality control and high-throughput screening.
-
Versatility: A variety of columns and mobile phases can be used to optimize separations for a wide range of reaction products.[2]
Challenges with HPLC:
-
Poor Retention: The polar nature of boronic acids can sometimes lead to poor retention on standard C18 columns, though modern columns and mobile phase modifiers can mitigate this issue.[1]
-
On-Column Hydrolysis: Boronic esters, which may be present in reaction mixtures, can hydrolyze to the corresponding boronic acid during analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[4] Due to the low volatility of boronic acids, a derivatization step is typically necessary to convert them into more volatile and thermally stable analogs.[1][5]
Advantages of GC-MS:
-
High Resolution and Sensitivity: Provides excellent separation of volatile impurities and offers high sensitivity.[1]
-
Structural Confirmation: Mass spectrometry provides detailed fragmentation patterns, which are invaluable for the definitive identification of compounds.[1] The presence of two bromine atoms in this compound and its derivatives will produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, aiding in their identification.[6][7]
-
Mature Technology: GC-MS is a well-established technique with extensive libraries of mass spectra.
Challenges with GC-MS:
-
Derivatization Required: The need for derivatization adds an extra step to sample preparation and can introduce variability.[1][5]
-
Thermal Instability: Some reaction products may not be thermally stable enough for GC analysis, even after derivatization.
Comparative Performance Data
The following table summarizes typical performance characteristics for HPLC-UV and GC-MS in the analysis of arylboronic acids and their derivatives.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (after derivatization) |
| Sample Preparation | Simple dissolution, filtration | Derivatization required |
| Resolution | Good to Excellent | Excellent |
| Sensitivity | ng to µg range | pg to ng range |
| Limit of Detection (LOD) | Typically higher than GC-MS | Typically lower than HPLC-UV |
| Compound Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum (fragmentation pattern) |
| Throughput | High | Moderate (due to derivatization) |
Experimental Protocols
HPLC-UV Method for this compound
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid) is commonly used.[8] For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the aromatic compounds have strong absorbance, typically around 230-254 nm.[9]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm filter before injection.
GC-MS Method for this compound
This protocol includes a common derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) ester.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for HPLC and GC-MS analysis and a decision-making guide for selecting the appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. whitman.edu [whitman.edu]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tcichemicals.com [tcichemicals.com]
Quantitative Purity Determination of 3,5-Dibromophenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is paramount for the reliability and reproducibility of experimental results. 3,5-Dibromophenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Introduction to Purity Assessment of Boronic Acids
Arylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. This is a primary impurity that needs to be quantified, along with other potential process-related impurities or residual solvents. The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the desired accuracy, precision, and the nature of the expected impurities.
Quantitative NMR (qNMR) for Primary Purity Assessment
Quantitative NMR stands out as a primary ratio method for purity determination.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the direct quantification of a substance against a certified internal standard of a different compound, without the need for a reference standard of the analyte itself.[1]
Key Advantages of qNMR:
-
Direct Measurement: It does not require a chemically identical certified reference standard of this compound.
-
High Accuracy and Precision: Capable of providing highly accurate and precise purity values.
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.
-
Versatility: A single internal standard can be used for the quantification of a wide range of compounds.
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, other methods are also routinely employed for the purity assessment of boronic acids.
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique, typically employing a UV detector. Purity is often determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but can be less accurate if impurities have different UV responses compared to the main compound.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds. Boronic acids are generally not volatile and require derivatization to increase their volatility before analysis.[3] This method is highly sensitive and provides structural information from the mass spectrum, making it excellent for identifying and quantifying volatile impurities.
-
Titration: Acid-base titration can be used to determine the potency of the boronic acid. However, this method is less specific and may not detect neutral impurities.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the purity analysis of arylboronic acids.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound. | Typically uses the area percent method, but for accurate quantification, a certified reference standard of the analyte or each impurity is needed. | Requires a certified reference standard of the analyte or each impurity for accurate quantification. |
| Selectivity | High, based on unique chemical shifts of protons. Can be challenging with signal overlap. | High, based on chromatographic separation. Co-elution can be an issue. | Very high, based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity (Typical LOQ) | ~0.1-0.3% | ~0.03-0.05% | pg to ng level (highly sensitive) |
| Impurity Identification | Can provide structural information about impurities from the NMR spectrum. | Requires hyphenated techniques like LC-MS for structural elucidation. | Provides structural information from mass spectra. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts). | May not detect impurities that lack a UV chromophore. | Only suitable for volatile or derivatizable impurities. |
| Sample Throughput | Relatively high. | High, especially with automated systems. | Moderate, as derivatization can be time-consuming. |
Illustrative Purity Data for a Batch of this compound
The following table presents hypothetical but representative purity data for a batch of this compound, as determined by qNMR and HPLC. Commercially available this compound often has a specified purity of ≥95% or ≥98%.[4]
| Analytical Method | Purity (%) | Major Impurity Detected |
| Quantitative ¹H NMR | 98.5 | 3,5-Dibromophenylboroxine (trimeric anhydride) |
| HPLC (Area %) | 99.5 | Unidentified peak at a different retention time |
Interpretation of Discrepancy: The discrepancy between the qNMR and HPLC results is a common observation. The HPLC area percent method may overestimate purity if the boroxine impurity has a lower UV response at the detection wavelength compared to the monomeric boronic acid. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[1]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The choice of internal standard is critical: it must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[5]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is generally sufficient for small molecules).
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
3. Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Derivatization (Silylation):
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
Mandatory Visualization
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical workflow for selecting an analytical method.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3,5-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of a palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 3,5-dibromophenylboronic acid, a versatile building block in the synthesis of complex molecules.
While direct comparative studies benchmarking various palladium catalysts specifically for this compound are not extensively available in the public domain, this guide compiles information on widely-used catalysts and provides generalized experimental protocols that can be adapted for this substrate. The performance of these catalysts can be influenced by the specific reaction partners and conditions.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling. Below is a summary of the general performance characteristics of different classes of palladium catalysts.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | General Reaction Conditions | Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1 - 5 | Higher temperatures (80-110 °C) | Commercially available, well-established, effective for a range of substrates. | Air-sensitive, may require higher catalyst loading, can be less effective for challenging substrates. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | Moderate to high temperatures (80-100 °C) | High thermal stability, effective for a broad range of substrates including heteroaryls. | Can be more expensive than simpler catalysts. |
| Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos) | Bulky, Electron-Rich Biarylphosphine | 0.5 - 2 | Room temperature to moderate heat (25-80 °C) | High catalytic activity, allows for lower catalyst loading and milder reaction conditions, effective for sterically hindered and electron-poor substrates.[1] | Ligands can be costly. |
Key Reaction Pathways and Workflows
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3][4][5]
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions are crucial for reproducibility and optimization. Below are representative protocols for the catalysts discussed. These are general procedures and may require optimization for the specific coupling of this compound with a given aryl halide.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[6]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol outlines a general procedure using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, a robust catalyst for a variety of Suzuki couplings.[7][8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (2:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and potassium carbonate.
-
Purge the vessel with an inert gas.
-
Add the degassed 1,4-dioxane and water.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This protocol utilizes a highly active catalyst system that often allows for milder reaction conditions.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (3:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add the aryl halide, this compound, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Solvent Effects in Reactions of 3,5-Dibromophenylboronic Acid
For researchers, scientists, and drug development professionals, understanding the profound impact of solvent choice on chemical reactions is paramount for optimizing synthesis, enhancing yields, and ensuring product purity. This guide provides a comparative analysis of solvent effects on reactions involving 3,5-Dibromophenylboronic acid, a versatile building block in organic synthesis. The insights presented herein are supported by established principles in reaction kinetics and purification methodologies.
Impact of Solvents on Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent in these reactions is critical as it influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate and yield.
A typical Suzuki-Miyaura reaction involves an aryl halide, an arylboronic acid, a palladium catalyst, and a base. The solvent's polarity, protic or aprotic nature, and coordinating ability can significantly affect each step of the catalytic cycle.
Hypothetical Comparative Data
To illustrate how solvent performance can be compared, the following table presents a hypothetical dataset for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers would need to generate this data experimentally.
| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Toluene/H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 | Good for non-polar substrates. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 8 | 92 | Often provides excellent yields.[1] |
| Tetrahydrofuran (THF)/H₂O (4:1) | Cs₂CO₃ | 80 | 16 | 78 | A versatile but sometimes slower option. |
| Acetonitrile (ACN)/H₂O (4:1) | Na₂CO₃ | 85 | 10 | 88 | Polar aprotic solvent, can enhance reaction rates. |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | 110 | 6 | 95 | Effective for challenging couplings but may lead to side reactions.[2] |
| Ethanol/H₂O (3:2) | NaOH | 78 | 18 | 75 | A greener solvent option, but yields can be variable.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of organic solvent to water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and stir vigorously for the specified duration.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Recrystallization and Solvent Selection
The final purity of the product is often determined by the recrystallization process. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
General Guidance on Solvent Selection for Recrystallization
-
Polarity Matching: "Like dissolves like" is a guiding principle. Polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.
-
Solvent Pairs: If a single suitable solvent cannot be found, a solvent pair can be used. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears. The solution is then heated until clear and allowed to cool slowly. Common solvent pairs include ethanol/water, and ethyl acetate/hexane.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of solvent effects.
Caption: Experimental workflow for a comparative study of solvent effects.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a well-established pathway. The solvent can influence each step of this cycle.
Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.
By systematically evaluating different solvents and meticulously documenting the results, researchers can develop robust and efficient synthetic routes for molecules derived from this compound, thereby accelerating the drug discovery and development process.
References
Comparative Guide to the Synthetic Validation of 3,5-Dibromophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key building blocks is paramount. 3,5-Dibromophenylboronic acid is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions. This guide provides a comparative validation of a primary synthetic route to this compound and explores a potential alternative, offering detailed experimental protocols and performance data to inform synthetic strategy.
Synthetic Route 1: Lithiation of 1,3,5-Tribromobenzene
A prevalent and effective method for the synthesis of this compound involves the monolithiation of 1,3,5-tribromobenzene followed by borylation with a trialkyl borate. This approach is favored for its relatively straightforward procedure and good yields.
Experimental Protocol:
A solution of 1,3,5-tribromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (1 equivalent) in hexanes is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete monolithiation. Subsequently, a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.1 equivalents), is added dropwise to the reaction mixture. After the addition, the reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.
Data Presentation:
| Parameter | Route 1: Lithiation of 1,3,5-Tribromobenzene |
| Starting Material | 1,3,5-Tribromobenzene |
| Key Reagents | n-Butyllithium, Trialkyl borate |
| Typical Yield | 60-75% |
| Purity | >98% |
| Reaction Time | 4-6 hours |
| Relative Cost | Moderate |
Note: The presented data is a summary based on analogous and related synthetic procedures. Actual results may vary depending on specific experimental conditions and scale.
Alternative Synthetic Route 2: From 3,5-Dibromoaniline (Proposed)
An alternative synthetic pathway could commence from 3,5-dibromoaniline. This route would involve a Sandmeyer-type reaction to convert the amino group into a diazonium salt, followed by a subsequent reaction to introduce the boronic acid functionality. While potentially a longer route, it offers an alternative starting material.
Proposed Experimental Protocol:
3,5-Dibromoaniline (1 equivalent) is dissolved in an acidic aqueous solution (e.g., HBF₄). The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite (1 equivalent) is added dropwise to form the corresponding diazonium salt. The diazonium salt is then subjected to conditions that would facilitate the introduction of the boronic acid group. This could potentially involve a transition-metal-catalyzed borylation reaction. The workup and purification would be similar to Route 1.
Comparison of Synthetic Routes
| Feature | Route 1: Lithiation | Alternative Route 2: From Aniline (Proposed) |
| Starting Material Availability | Readily available | Readily available |
| Number of Steps | 1-2 steps | Multiple steps |
| Reagent Handling | Requires handling of pyrophoric n-butyllithium | Involves potentially unstable diazonium salts |
| Yield | Good to excellent | Potentially lower overall yield |
| Scalability | Scalable with appropriate safety measures | May present challenges on a larger scale |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logical flow of the validation process and the synthetic pathways, the following diagrams are provided.
Caption: Logical workflow for the validation of synthetic routes.
Caption: Comparison of synthetic pathways.
Comparative Kinetic Analysis of 3,5-Dibromophenylboronic Acid in Suzuki-Miyaura Reactions
A comprehensive guide to the kinetic studies of Suzuki-Miyaura reactions involving 3,5-dibromophenylboronic acid is detailed below. This document provides a comparative analysis of its performance with alternative cross-coupling methods, supported by experimental data, for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of C-C bonds. The use of polyhalogenated substrates like this compound introduces aspects of regioselectivity and the potential for sequential couplings, making kinetic analysis crucial for controlling reaction outcomes.
The electron-withdrawing nature of the two bromine atoms on the phenylboronic acid ring influences its reactivity. Generally, electron-withdrawing groups can affect the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][2] While specific kinetic data for this compound is not extensively available in public literature, we can infer its performance based on studies of similar polyhalogenated and substituted phenylboronic acids.
Quantitative Kinetic Data Comparison
The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids to provide a framework for understanding the expected performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Rate Constant (k) / TOF (h⁻¹) | Notes |
| This compound | Aryl Bromide/Iodide | Pd(PPh₃)₄ / PdCl₂(dppf) | Dioxane/Water | K₂CO₃ / K₃PO₄ | 80-100 | Not Reported (Expected: Moderate) | Reactivity is influenced by the two bromine substituents. Site-selectivity is a key consideration.[3] |
| Phenylboronic Acid | Bromobenzene | Pd-H-Beta zeolite | Not specified | K₂CO₃ in ethanol | Ambient | High yield (96%) reported | The transmetalation step was identified as the rate-determining step with an activation energy of 36.8 kcal mol⁻¹.[2] |
| 2-Methoxyphenylboronic Acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | 90 | Qualitative (Selectivity study) | Showed a chelation effect from the ortho-methoxy group influencing the reaction pathway.[4] |
| Phenanthrene-9-boronic acid | 4-bromo-1,8-naphthalic anhydride | Surface-bound Pd | Not specified | Not specified | Not specified | SM-TOF proportional to k_r | Single-molecule turnover (SM-TOF) was found to be proportional to the rate constant of the rate-determining step.[5] |
| Arylboronic acids (various) | Aryl halides | GO@H-Pd/Fe/Ru | Not specified | Not specified | Not specified | TOF: 26,892 h⁻¹ | A highly efficient heterogeneous catalyst was reported with high turnover frequency.[6] |
Alternative Cross-Coupling Reactions
Several other cross-coupling reactions can be employed for the synthesis of biaryls and offer alternatives to the Suzuki-Miyaura reaction, each with its own advantages and disadvantages.[7][8][9]
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Suzuki-Miyaura | Boronic acids/esters | Aryl/vinyl halides/triflates | Pd, Ni | Mild conditions, commercially available reagents, low toxicity of byproducts.[10][11] |
| Negishi | Organozinc | Aryl/vinyl halides/triflates | Pd, Ni | High reactivity and functional group tolerance. Requires preparation of moisture-sensitive organozinc reagents. |
| Stille | Organotin | Aryl/vinyl halides/triflates | Pd | Tolerant to a wide range of functional groups. A key drawback is the toxicity of organotin compounds. |
| Hiyama | Organosilane | Aryl/vinyl halides/triflates | Pd | Activated by a fluoride source. Organosilanes are non-toxic. |
| Kumada | Grignard (Organomagnesium) | Aryl/vinyl halides | Ni, Pd | Highly reactive, but the Grignard reagents are strong bases and nucleophiles, limiting functional group compatibility. |
| Heck | Alkene | Aryl/vinyl halides/triflates | Pd | Forms a C(sp²)-C(sp²) bond between an alkene and an aryl/vinyl halide. |
Experimental Protocols for Kinetic Studies
Monitoring the kinetics of a Suzuki-Miyaura reaction is essential for understanding the reaction mechanism and optimizing conditions. This can be achieved using techniques like HPLC, GC-MS, or in-situ spectroscopy.[12]
General Procedure for Kinetic Analysis via HPLC
-
Reaction Setup : In a thermostated reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., 1,4-dioxane/water, 4:1).[1] An internal standard (e.g., biphenyl) is added for accurate quantification.
-
Sampling : At timed intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., acetonitrile) and cooling it down.
-
Analysis : Dilute the quenched sample and analyze it by HPLC to determine the concentration of reactants and products.
-
Data Processing : Plot the concentration of the limiting reactant versus time. The initial rate can be determined from the initial slope of this curve. The order of the reaction with respect to each component can be determined by systematically varying their initial concentrations.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Upgrading Cross-Coupling Reactions for Biaryl Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vapourtec.com [vapourtec.com]
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization and the rational design of new catalysts and therapeutics. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has been the subject of extensive mechanistic investigation. This guide provides a comparative analysis of isotopic labeling studies, particularly focusing on the use of kinetic isotope effects (KIEs), against other common mechanistic probes, to elucidate the intricate steps of this powerful carbon-carbon bond-forming reaction. While our discussion will center on arylboronic acids as a class, we will use 3,5-dibromophenylboronic acid as a conceptual model for understanding the behavior of substituted arylboronic acids in these reactions.
The Power of Isotopic Labeling: A Quantitative Look into the Transition State
Isotopic labeling is a powerful technique to probe reaction mechanisms by replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C).[1] The resulting change in reaction rate, known as the kinetic isotope effect (KIE), provides invaluable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.[2][3][4][5][6][7]
In the context of the Suzuki-Miyaura reaction, ¹³C KIE studies have been instrumental in refining our understanding of the two key steps: oxidative addition and transmetalation.[2][3][4][5][6][7] By measuring the KIE at the carbon atom attached to the halide (KIEC-X) and the carbon atom attached to the boron (KIEC-Boron), researchers can gain insight into the transition state structures of these steps.[2][4]
Comparative Analysis of Mechanistic Probes
| Mechanistic Probe | Information Gained | Advantages | Limitations |
| Isotopic Labeling (¹³C KIEs) | Provides quantitative data on bond breaking/formation in the transition state of the rate-determining step.[2][4] Helps to distinguish between different proposed mechanisms for oxidative addition and transmetalation.[2][3][4][5][6][7] | Highly sensitive to changes in bonding at the labeled position.[2][4] Provides direct evidence for the transition state structure under catalytic conditions.[2][4] | Requires synthesis of isotopically labeled starting materials. KIEs are only observed for the rate-determining or a partially rate-determining step. |
| Kinetic Analysis | Determines reaction rates, orders of reaction with respect to reactants and catalysts, and activation parameters.[8][9][10] | Provides macroscopic information about the reaction progress. Can be used to identify the rate-determining step.[8][9] | Does not provide direct information about the structure of intermediates or transition states. Can be complex to interpret for multi-step catalytic cycles. |
| Computational Studies (DFT) | Calculates the energies of intermediates and transition states.[11][12][13] Can be used to predict KIEs and compare them with experimental values.[2][3][4][5][6][7] Helps to visualize proposed mechanistic pathways.[11][12][13] | Provides detailed energetic and structural information for the entire catalytic cycle.[11][12] Can explore hypothetical intermediates and transition states that are difficult to observe experimentally. | Accuracy is dependent on the level of theory and the model system used. Predictions must be validated by experimental data. |
| Stoichiometric Studies | Allows for the isolation and characterization of reaction intermediates. | Provides direct structural information about species involved in the catalytic cycle. | Intermediates may not be stable or representative of the species present under true catalytic conditions. |
Quantitative Insights from ¹³C KIE Studies
The following table summarizes key experimental and theoretical ¹³C KIE values for the archetypal Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reaction, which have provided profound insights into the mechanism.
| Reaction Step | Labeled Position | Experimental KIE (¹³C) | Predicted KIE (¹³C) | Mechanistic Implication | Reference |
| Oxidative Addition | C-Br of Aryl Bromide | 1.020 | 1.021 | Supports oxidative addition to a monoligated Pd(PPh₃) complex as the rate-determining step.[2][3][5] | [2][3][5] |
| Oxidative Addition | C-I of Aryl Iodide | ~1.003 | - | Suggests that the binding of the aryl iodide to the Pd center is the first irreversible step, preceding oxidative addition.[2][3][5] | [2][3][5] |
| Transmetalation | C-Boron of Arylboronic Acid | 1.035 | 1.034 | Consistent with a transition state involving a tetracoordinate boronate intermediate with a Pd-O-B linkage.[2][3][4][5][6][7] | [2][3][4][5][6][7] |
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the refined catalytic cycle of the Suzuki-Miyaura reaction based on isotopic labeling studies and the general workflow for a KIE experiment.
Caption: Refined catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for a KIE experiment.
Experimental Protocols
General Procedure for ¹³C KIE Determination in a Suzuki-Miyaura Reaction
A representative experimental protocol for determining the ¹³C KIE for the carbon attached to the boron in an arylboronic acid is as follows. This procedure is adapted from the methodologies described in the literature.[2][5]
-
Synthesis of Labeled Reactant: The arylboronic acid is synthesized with a ¹³C label at the carbon atom bonded to the boron. For example, in the case of this compound, the synthesis would be designed to incorporate the ¹³C label at the C1 position.
-
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, concentration, catalyst loading, etc.). One reaction uses the natural abundance (unlabeled) arylboronic acid, and the other uses the ¹³C-labeled arylboronic acid.
-
Reaction Monitoring and Quenching: Aliquots are taken from both reaction mixtures at specific time intervals and are quenched, for example, by rapid cooling and addition of a suitable quenching agent.
-
Analysis: The ratio of product to starting material in each aliquot is determined using a quantitative analytical technique such as high-performance liquid chromatography (HPLC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
-
KIE Calculation: The rates of the reactions with the light (klight) and heavy (kheavy) isotopes are determined from the kinetic data. The KIE is then calculated as the ratio klight / kheavy.
Conclusion
Isotopic labeling studies, particularly the measurement of ¹³C KIEs, provide a unique and quantitative lens through which to view the transition states of key steps in the Suzuki-Miyaura reaction. When combined with kinetic analysis and computational studies, a comprehensive and detailed picture of the reaction mechanism emerges. This deeper understanding is not merely of academic interest; it empowers chemists to design more efficient and selective catalytic systems, a crucial endeavor in the fields of pharmaceutical synthesis and materials science. While studies may not have specifically focused on this compound, the principles and insights gained from model systems are broadly applicable and provide a solid foundation for predicting and understanding the behavior of more complex substrates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side-by-side comparison of homogeneous vs. heterogeneous catalysts for 3,5-Dibromophenylboronic acid coupling
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for 3,5-Dibromophenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice between a homogeneous and a heterogeneous catalyst system is a critical decision in process development, impacting reaction kinetics, product purity, catalyst reusability, and overall process economics. This guide provides a side-by-side comparison of homogeneous and heterogeneous catalysts for the Suzuki-Miyaura coupling of this compound, a versatile building block in the synthesis of complex organic molecules.
Core Concepts: Homogeneous vs. Heterogeneous Catalysis
Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. This ensures high accessibility of the catalytic sites, often leading to high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the product can be challenging and may lead to product contamination with residual metal, a significant concern in the pharmaceutical industry.
Heterogeneous catalysts , in contrast, exist in a different phase from the reactants, usually as a solid in a liquid reaction mixture. This key difference allows for easy separation of the catalyst by simple filtration, facilitating catalyst recycling and minimizing product contamination. The primary challenges for heterogeneous catalysts are often lower activity compared to their homogeneous counterparts, and potential leaching of the active metal into the reaction medium.
Quantitative Performance Comparison
The following table summarizes typical performance data for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromotoluene) using a common homogeneous catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a widely used heterogeneous catalyst, Palladium on carbon (Pd/C).
| Parameter | Homogeneous Catalyst (Pd(PPh₃)₄) | Heterogeneous Catalyst (Pd/C) |
| Reaction Yield | Typically >90% | 80-95% |
| Catalyst Loading | 1-5 mol% | 0.5-10 mol% |
| Turnover Number (TON) | 20 - 100 | 10 - 200 |
| Turnover Frequency (TOF) | High (e.g., >100 h⁻¹) | Moderate (e.g., 10-100 h⁻¹) |
| Reaction Temperature | 80-110 °C | 25-100 °C |
| Reaction Time | 2-12 hours | 1-24 hours |
| Catalyst Separation | Difficult (requires chromatography or extraction) | Easy (filtration) |
| Reusability | Not typically reusable | Reusable for multiple cycles (e.g., >5)[1] |
| Product Contamination | Potential for palladium leaching | Low, but leaching can occur |
Experimental Protocols
Homogeneous Catalysis: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heterogeneous Catalysis: Suzuki-Miyaura Coupling using Pd/C
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide using a reusable heterogeneous catalyst.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
10% Palladium on Carbon (Pd/C) (5 mol% Pd)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl bromide, potassium carbonate, and 10% Pd/C.
-
Add the ethanol/water solvent mixture to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
The recovered Pd/C catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography or recrystallization.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental differences in the workflow and the catalytic cycle for homogeneous and heterogeneous Suzuki-Miyaura coupling reactions.
Caption: Workflow comparison of homogeneous and heterogeneous catalysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The choice between homogeneous and heterogeneous catalysts for the Suzuki-Miyaura coupling of this compound is a nuanced decision that depends on the specific requirements of the synthesis.
Homogeneous catalysts like Pd(PPh₃)₄ generally offer higher reactivity and yields due to the uniform distribution of active sites in the reaction medium. This can be particularly advantageous for sterically hindered substrates or when mild reaction conditions are paramount. However, the cost and difficulty associated with removing the catalyst from the final product are significant drawbacks, especially in pharmaceutical applications where stringent limits on metal impurities are enforced.
Heterogeneous catalysts such as Pd/C provide a compelling alternative, primarily due to their ease of separation and reusability.[1] This simplifies the workup procedure, reduces waste, and can lower the overall cost of the process, making it highly attractive for industrial-scale synthesis. While they may sometimes exhibit lower activity or require more forcing conditions than their homogeneous counterparts, advancements in catalyst design are continuously improving their performance. The potential for metal leaching, although minimized, still needs to be carefully monitored.
For researchers in drug development, the low metal contamination and simplified purification offered by heterogeneous catalysts are highly desirable. For scientists focused on the synthesis of complex molecules on a laboratory scale, the high reactivity and predictability of homogeneous catalysts might be preferred. Ultimately, the optimal choice will depend on a careful evaluation of the specific reaction, desired scale, and economic and environmental considerations.
References
A Comparative Guide to Scalable Synthetic Protocols for 3,5-Dibromophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key building blocks is paramount. 3,5-Dibromophenylboronic acid is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the formation of complex molecular architectures. This guide provides an objective comparison of three primary synthetic protocols for this compound: the Organolithium Method, the Grignard Method, and Palladium-Catalyzed Borylation. The assessment is based on scalability, yield, purity, cost-effectiveness, and safety considerations, supported by experimental data.
At a Glance: Comparison of Synthetic Routes
| Metric | Organolithium Method | Grignard Method | Palladium-Catalyzed Borylation |
| Starting Material | 1,3-Dibromobenzene or 1-Bromo-3-iodobenzene | 1,3-Dibromobenzene | 1,3-Dibromobenzene |
| Key Reagents | n-Butyllithium, Trialkyl borate | Magnesium, Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base |
| Typical Yield | 60-75% | 65-85% | 70-90% |
| Purity | Good to Excellent | Good | Excellent |
| Scalability | Moderate | High | High |
| Reaction Temperature | Cryogenic (-78°C) | Ambient to Reflux | Moderate to High (80-110°C) |
| Cost-Effectiveness | Moderate | High | Moderate to Low |
| Safety Concerns | Pyrophoric reagents, Cryogenic temperatures | Exothermic reaction, Flammable solvents | Expensive and air-sensitive catalysts/ligands |
Experimental Protocols
Organolithium Method
This method involves the lithiation of an aryl halide at very low temperatures, followed by quenching with a borate ester. The cryogenic conditions are necessary to ensure regioselectivity and prevent side reactions.
Procedure: A solution of 1,3-dibromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 1-2 hours. A trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equivalents), is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Grignard Method
The Grignard method offers a more cost-effective and operationally simpler alternative to the organolithium route, often proceeding at more moderate temperatures.
Procedure: Magnesium turnings (1.2 equivalents) are activated in a flame-dried flask under an inert atmosphere. A solution of 1,3-dibromobenzene (1 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction, which may require gentle heating. Once the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of a trialkyl borate (1.2 equivalents) in anhydrous THF is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of cooled aqueous hydrochloric acid. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude this compound is purified by appropriate methods.
Palladium-Catalyzed Borylation (Miyaura Borylation)
This modern approach utilizes a palladium catalyst to directly borylate the aryl halide, offering high yields and excellent functional group tolerance.
Procedure: To a reaction vessel are added 1,3-dibromobenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base, typically potassium acetate (3 equivalents). The vessel is evacuated and backfilled with an inert gas. Anhydrous and degassed solvent, such as dioxane or DMSO, is added, and the reaction mixture is heated to 80-110°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid.
Visualizing the Synthetic Workflows
To better illustrate the distinct processes of each synthetic protocol, the following diagrams outline the key steps and transformations.
Discussion on Scalability and Selection
The choice of synthetic route for this compound on a larger scale depends on a careful evaluation of several factors.
-
Organolithium Method: While capable of providing good yields, the requirement for cryogenic temperatures presents a significant challenge for industrial-scale production. The handling of pyrophoric n-butyllithium also necessitates stringent safety protocols. This method is often favored in laboratory settings for its reliability on smaller scales.
-
Grignard Method: This is often the most cost-effective and scalable route for the industrial production of arylboronic acids. The reagents are relatively inexpensive, and the reaction conditions are more amenable to large-scale reactors. The initiation of the Grignard reaction can sometimes be inconsistent, but established industrial procedures can mitigate this issue.
-
Palladium-Catalyzed Borylation: This method offers the highest yields and purity, with excellent tolerance for a wide range of functional groups. However, the cost of palladium catalysts and specialized ligands can be a significant drawback for large-scale synthesis unless the catalyst loading can be minimized and recycling is feasible. This route is particularly advantageous when dealing with complex substrates where other methods might fail.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3,5-Dibromophenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 3,5-Dibromophenylboronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the ecosystem and upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][2]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is recommended.[1][2]
II. Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds like 3-Bromophenylboronic acid and 3,5-Dibromobenzoic acid indicate that it should be handled as a hazardous substance. It is likely to cause skin and eye irritation and may cause respiratory irritation.[3][4]
Hazard Classification Data (Based on Analogous Compounds):
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | Causes serious eye irritation.[3][4] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3][4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation:
-
Classify this compound waste as hazardous solid organic waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6] It is crucial to segregate it from incompatible materials such as strong oxidizing agents.[1]
-
-
Packaging Waste:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[5] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[5]
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.[5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
-
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to remove residual chemicals.[5]
-
Initial Rinse (to be collected as hazardous waste):
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]
-
The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[5][6] Transfer the rinsate to a designated and properly labeled hazardous waste container.
-
-
Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[5][6]
-
The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material and in accordance with your institution's guidelines.[5][6]
-
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Small Spills (within a fume hood):
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3,5-Dibromophenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Dibromophenylboronic acid, offering procedural, step-by-step guidance to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE): this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when dust may be generated. | Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation. |
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of these values underscores the importance of minimizing exposure through engineering controls and the consistent use of personal protective equipment.
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Available | Occupational Safety and Health Administration |
| NIOSH REL | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV | Not Available | American Conference of Governmental Industrial Hygienists |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1] All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] The work area should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately before reuse.[3]
-
Disposal Plan: A Step-by-Step Protocol
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container for solids.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not pour down the drain.[4]
-
-
Container Management:
-
Empty Containers: Empty containers must be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).[4] The rinsate must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[4]
-
-
Waste Storage and Pickup:
-
Store hazardous waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department in accordance with established procedures.
-
Spill Response Protocol
In the event of a spill, follow these procedural steps immediately:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until cleared by EHS personnel.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
